Pyrazolo[1,5-b]pyridazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-6-3-5-8-9(6)7-4-1/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHVEWNQMCXEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631678 | |
| Record name | Pyrazolo[1,5-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35731-27-2 | |
| Record name | Pyrazolo[1,5-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pyrazolo[1,5-b]pyridazine Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
Executive Summary: The Pyrazolo[1,5-b]pyridazine scaffold represents a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry. As a bioisostere of indole and other privileged structures, it has emerged as a versatile framework for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing robust synthetic strategies for accessing this core, exploring its extensive biological activities with a focus on anticancer and anti-inflammatory applications, and elucidating the underlying structure-activity relationships. We delve into the causality behind experimental choices, provide validated protocols, and map out future directions for leveraging this promising scaffold in modern drug discovery.
Introduction: The this compound Core: A Scaffold of Opportunity
The fusion of a pyrazole ring with a pyridazine ring gives rise to several isomers, among which the this compound system is particularly noteworthy. This bicyclic heterocycle is characterized by a unique electronic distribution and a rigid, planar structure that makes it an ideal candidate for interacting with the active sites of enzymes, particularly the ATP-binding pockets of protein kinases. The pyrazole nucleus itself is a cornerstone of many established drugs, known to confer a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[1][2] By fusing it with a pyridazine moiety, medicinal chemists can fine-tune steric and electronic properties, enhance binding affinity, and improve pharmacokinetic profiles, leading to the discovery of novel therapeutic agents.
Part I: Synthetic Strategies for the this compound Scaffold
Rationale and Mechanistic Insight
The construction of the this compound core is most efficiently achieved by building the five-membered pyrazole ring onto a pre-functionalized pyridazine precursor. The most powerful and widely adopted strategy is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. This approach offers high regioselectivity and versatility, allowing for the introduction of diverse substituents.
The key mechanistic principle involves the in situ generation of a pyridazinium ylide from an N-aminopyridazinium salt. This ylide, a reactive 1,3-dipole, is then trapped by a dipolarophile, typically an activated alkyne or alkene, to form the bicyclic ring system in a single, atom-economical step. The choice of base and solvent is critical; a non-nucleophilic organic base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is preferred to deprotonate the N-aminopyridazinium salt without competing with the cycloaddition reaction.
Caption: High-level workflow for the synthesis of this compound derivatives.
Part II: Biological Activity and Therapeutic Applications
The rigid, electron-rich nature of the this compound scaffold makes it an exemplary "hinge-binding" motif for protein kinase inhibitors. Its nitrogen atoms can form crucial hydrogen bonds with the backbone of the kinase hinge region, while the bicyclic system provides a stable platform for positioning substituents into adjacent hydrophobic pockets to achieve high potency and selectivity.
A. Anticancer Activity: A Focus on Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. [3][4]Pyrazolo-fused heterocycles have demonstrated significant potential as inhibitors of several important kinase families.
-
Tyrosine Kinase Inhibitors: This class of kinases is pivotal in cancer cell proliferation and survival. Derivatives of related pyrazolo-fused scaffolds have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) and Tropomyosin Receptor Kinases (Trk). [3][4][5]The this compound core is similarly poised to target these enzymes. For instance, first-generation Trk inhibitors like Larotrectinib feature a related pyrazolo[1,5-a]pyrimidine core, highlighting the utility of this general structure. [4]* Serine/Threonine Kinase Inhibitors: The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling routes in human cancer. Pyrazolo-fused systems have been developed as potent inhibitors of key kinases in this pathway, including PI3K, AKT, and mTOR. [6][7]Furthermore, Cyclin-Dependent Kinases (CDKs), which control cell cycle progression, are also validated targets. [5]The ability to inhibit these fundamental cancer pathways underscores the therapeutic potential of this scaffold.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.
Table 1: Structure-Activity Relationship (SAR) Insights for Pyrazolo-Fused Kinase Inhibitors
| Position of Substitution | Effect of Substituent | Rationale / Key Interactions | Reference |
| C2-Position | Small, polar groups (e.g., carboxamide) | Can form additional H-bonds with the solvent front or polar residues in the active site, enhancing potency. | [3] |
| C3-Position | Aromatic or heteroaromatic rings | Occupy the hydrophobic pocket near the gatekeeper residue, contributing significantly to affinity and selectivity. | [8] |
| C7-Position | Bulky or flexible groups (e.g., morpholine) | Can improve pharmacokinetic properties (solubility, metabolic stability) and modulate off-target effects. | [3] |
| N1-Position (Pyrazole) | Not typically substituted in this scaffold | N1 is part of the fused ring system; however, in related non-fused pyrazoles, N-substitution is crucial for activity. | [9] |
B. Anti-inflammatory Activity
Chronic inflammation is a driving factor in numerous diseases. Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with celecoxib (a selective COX-2 inhibitor) being a prominent example. [10]Derivatives of pyrazolo-pyridazines and related fused systems have been investigated for their ability to modulate inflammatory pathways. [11][12]The mechanism often involves the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of pro-inflammatory mediators. [13] Table 2: Representative Anti-inflammatory Activity of Pyrazolo-Fused Heterocycles
| Compound Scaffold | Target/Assay | Activity | Reference |
| Pyrazolo[3,4-b]pyrazine | Carrageenan-induced paw edema | Up to 44% inhibition (comparable to indomethacin) | [12] |
| Pyrazolo[5,1-b]quinazoline | COX-2 Enzyme Inhibition | IC₅₀ = 47 nM | [13] |
| Pyrazolo[3,4-d]pyridazine | Ulcerative Colitis Model | Significant protection against colon and small intestine inflammation | [11] |
C. Other Reported Activities
The versatility of the pyrazolo-pyridazine core extends to other therapeutic areas, including:
-
Antimicrobial Activity: Fused pyrazole derivatives have shown promising activity against various bacterial and fungal strains, presenting an opportunity to develop new anti-infective agents. [2]
Part III: Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative
Synthesis of Dimethyl 2-phenylthis compound-5,6-dicarboxylate
This protocol describes a robust 1,3-dipolar cycloaddition reaction. The causality is clear: the N-amination of pyridazine creates the precursor for the 1,3-dipole. The base generates the reactive ylide, which is immediately trapped by the electron-deficient alkyne (DMAD) to form the thermodynamically stable aromatic product.
Materials:
-
Pyridazine
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Step 1: Synthesis of N-aminopyridazinium mesitylenesulfonate (Precursor Formation).
-
Rationale: To activate the pyridazine nitrogen for cycloaddition, it must first be aminated. HOSA is an effective aminating agent.
-
To a solution of pyridazine (1.0 eq) in DCM at 0 °C, add a solution of HOSA (1.1 eq) in water dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Isolate the resulting N-aminopyridazinium salt by filtration or extraction as per established literature procedures. [14]
-
-
Step 2: 1,3-Dipolar Cycloaddition.
-
Rationale: This is the key ring-forming step. TEA acts as a non-nucleophilic base to generate the pyridazinium ylide in situ. DMAD is an electron-poor dipolarophile that reacts rapidly with the electron-rich ylide.
-
Suspend the N-aminopyridazinium salt (1.0 eq) in anhydrous DCM (20 mL/g).
-
Add triethylamine (TEA) (2.5 eq) to the suspension and stir for 15 minutes at room temperature.
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor reaction progress by TLC.
-
-
Step 3: Work-up and Purification.
-
Rationale: To isolate the pure product from reagents, byproducts, and solvent.
-
Once the reaction is complete, wash the mixture with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR IC₅₀ Determination)
Materials:
-
Recombinant human EGFR enzyme
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Synthesized this compound test compounds
-
Staurosporine (positive control inhibitor)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Step-by-Step Methodology:
-
Step 1: Compound Preparation.
-
Rationale: To create a concentration gradient to determine the dose-dependent inhibitory effect.
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations (e.g., from 10 µM to 0.1 nM).
-
-
Step 2: Kinase Reaction Setup.
-
Rationale: To combine the enzyme, substrate, and inhibitor under optimal conditions for the enzymatic reaction.
-
In a 384-well plate, add 2.5 µL of assay buffer.
-
Add 0.5 µL of the serially diluted test compound or control (DMSO for no inhibition, staurosporine for max inhibition).
-
Add 2.0 µL of a solution containing the EGFR enzyme and the peptide substrate in assay buffer.
-
Incubate for 10 minutes at room temperature.
-
-
Step 3: Initiating the Reaction.
-
Rationale: The reaction is started by the addition of ATP, the co-substrate for the kinase.
-
Add 5 µL of ATP solution (at a concentration near the Km for EGFR) to all wells to start the kinase reaction.
-
Incubate the plate at 30 °C for 1 hour.
-
-
Step 4: Detection and Data Analysis.
-
Rationale: The amount of ADP produced is directly proportional to the kinase activity. The ADP-Glo™ system quantifies this lumimetrically.
-
Stop the reaction and measure the amount of ADP generated using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Read the luminescence on a plate reader.
-
Convert luminescence values to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Directions
The this compound scaffold is a validated and highly promising platform for the development of novel therapeutics. Its synthetic accessibility via robust methods like 1,3-dipolar cycloaddition allows for extensive chemical exploration. The demonstrated biological activities, particularly as potent inhibitors of protein kinases implicated in cancer and inflammatory diseases, confirm its value in modern drug discovery.
Future efforts should focus on several key areas:
-
Enhancing Selectivity: While potency is crucial, achieving high selectivity against a specific kinase isoform over others remains a significant challenge. [8]Future designs should leverage subtle differences in active site topology to minimize off-target effects.
-
Overcoming Resistance: The emergence of drug resistance is a major limitation of targeted therapies. [4]Novel derivatives should be designed and tested against known resistance mutations in targets like EGFR and FLT3. [15]* Exploring New Biological Space: While the focus has been on kinase inhibition, the scaffold's potential in other areas, such as G-protein coupled receptors (GPCRs) or as antiviral/antifungal agents, is underexplored and warrants investigation.
-
Optimizing ADME Properties: A systematic approach to modifying peripheral substituents to improve solubility, metabolic stability, and oral bioavailability will be critical for translating potent inhibitors into viable clinical candidates.
By integrating rational design, combinatorial synthesis, and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be realized, paving the way for the next generation of targeted medicines.
References
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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Pyrazolo[4,3-e]tetrazolo[1,5-b]t[3][6][16]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]
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Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PMC - NIH. [Link]
- Process for the preparation of this compound derivatives.
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
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Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. [Link]
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Anti-inflammatory activity of novel derivatives of pyrazolo [3,4d] pyridazine against digestive system inflammation. ResearchGate. [Link]
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Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
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Drug design, development and biological screening of pyridazine derivatives. JOCPR. [Link]
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Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing. [Link]
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Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. MDPI. [Link]
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Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical Research. [Link]
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Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]
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Anti-cancer activities of pyrazolo[1,5-a]indole derivatives. PubMed. [Link]
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Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]
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Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. [Link]
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Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link]
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Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
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Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[3][6][16]riazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. [Link]
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Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
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The Pyrazolo[1,5-b]pyridazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazolo[1,5-b]pyridazine nucleus, a fused heterocyclic system, has emerged as a scaffold of significant interest in medicinal chemistry. Its unique electronic properties and rigid, planar structure provide an ideal framework for the design of potent and selective modulators of various biological targets. This guide offers a comprehensive overview of the core's fundamental properties, synthesis, and burgeoning role in drug discovery, with a particular focus on its application as a kinase inhibitor in oncology. Detailed experimental protocols and an exploration of structure-activity relationships are provided to empower researchers in their pursuit of novel therapeutics based on this versatile core.
Introduction: The Rise of a Privileged Heterocycle
Fused heterocyclic systems are the cornerstone of many approved pharmaceuticals. The this compound core, formed by the fusion of a pyrazole and a pyridazine ring, presents a compelling structural motif for several reasons. The pyrazole ring can serve as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets, while the pyridazine moiety influences the molecule's overall physicochemical properties, such as solubility and metabolic stability. This combination has led to the exploration of this compound derivatives across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases. This guide will delve into the technical nuances of this core structure, providing a foundational understanding for its effective utilization in drug design and development.
Physicochemical and Spectroscopic Properties of the Core
A thorough understanding of the fundamental properties of the this compound core is paramount for the rational design of its derivatives.
Computed Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key computed properties for representative this compound derivatives, offering a baseline for medicinal chemists.
| Property | This compound deriv. 27 | This compound deriv. 29 |
| Molecular Formula | C₁₈H₁₄N₆O₂ | C₁₉H₁₆N₆O₂ |
| Molecular Weight ( g/mol ) | 346.3 | 360.4 |
| XLogP3-AA | 2.2 | 2.5 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 7 | 7 |
| Rotatable Bond Count | 3 | 3 |
| Topological Polar Surface Area (Ų) | 86.5 | 86.5 |
Data sourced from PubChem.[1][2]
Spectroscopic Characterization
The unambiguous identification of the this compound core and its derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the unsubstituted this compound core is expected to exhibit distinct signals for the protons on both the pyrazole and pyridazine rings. Based on the spectra of the parent pyrazole and pyridazine heterocycles, the protons on the pyridazine ring are generally found further downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment.
-
-
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and for fragmentation analysis to confirm the core structure.
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic strategies. A common and effective approach involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for the formation of the this compound ring system. The specific reagents and conditions can be modified to introduce various substituents on the core.
Caption: General synthetic workflow for the this compound core.
Experimental Protocol: Synthesis of a Substituted this compound
This protocol provides a representative method for the synthesis of a substituted this compound derivative, adapted from established literature procedures for similar heterocyclic systems.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-methylpyrazole (1.0 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Add diethyl malonate (1.1 mmol) to the reaction mixture.
-
Slowly add a catalytic amount of a base, such as sodium ethoxide.
Step 2: Reaction
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound derivative.[3]
Step 4: Characterization
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Therapeutic Potential
The this compound scaffold has demonstrated a wide array of biological activities, with its role as a kinase inhibitor in cancer therapy being particularly prominent.
Anticancer Activity: Targeting Kinase Signaling Pathways
Numerous studies have highlighted the potential of this compound derivatives as potent inhibitors of various protein kinases that are dysregulated in cancer.[4] The closely related pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized in the development of FDA-approved kinase inhibitors, underscoring the therapeutic promise of this class of compounds.[5][6]
Mechanism of Action: this compound-based kinase inhibitors typically function as ATP-competitive inhibitors. The core structure often forms crucial hydrogen bonding interactions with the hinge region of the kinase's ATP-binding pocket, while substituents on the core can be tailored to achieve selectivity for specific kinases.[5]
Key Kinase Targets:
-
Bruton's Tyrosine Kinase (BTK): Some pyrazolo[4,3-e]tetrazolo[1,5-b][1][7][8]triazine sulfonamides, which contain the pyrazolo-pyridazine fused system, have been shown to inhibit BTK, a key component of the B-cell receptor signaling pathway implicated in B-cell malignancies.[9]
-
AKT (Protein Kinase B): Derivatives of the pyrazolo[4,3-e]tetrazolo[1,5-b][1][7][8]triazine scaffold have been linked to the downregulation of the AKT signaling pathway, which is a central regulator of cell survival and proliferation.[10]
The following diagram illustrates the inhibition of the AKT signaling pathway by a hypothetical this compound inhibitor.
Caption: Inhibition of the AKT signaling pathway by a this compound derivative.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound core has provided valuable insights into the structural requirements for potent and selective kinase inhibition. Drawing parallels from the extensively studied pyrazolo[1,5-a]pyrimidine scaffold, the following SAR trends can be inferred:
-
The Core as a Hinge Binder: The this compound nucleus itself is crucial for anchoring the inhibitor within the ATP-binding site through hydrogen bonds with the kinase hinge region.[5]
-
Substituents at Key Positions:
-
Position 3: Substitution at this position can significantly impact potency and selectivity. Bulky aromatic groups can form favorable interactions within hydrophobic pockets of the kinase.
-
Position 6: Modifications at this position can be used to modulate physicochemical properties such as solubility and to explore additional interactions with the solvent-exposed region of the kinase.
-
Other Biological Activities
Beyond cancer, derivatives of the this compound core have shown promise in other therapeutic areas:
-
Anti-inflammatory: Related pyrazolo-fused heterocycles have demonstrated anti-inflammatory activity.
-
Antimicrobial: The broader class of pyrazole and pyridazine derivatives has a long history of antimicrobial activity.[11]
Experimental Workflow: Assessing In Vitro Cytotoxicity
A fundamental step in the evaluation of novel anticancer agents is the assessment of their cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13] This reduction is catalyzed by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solution and are solubilized using a suitable solvent. The absorbance of the solubilized formazan is then measured, which is directly proportional to the number of viable cells.
Detailed Protocol for MTT Assay
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in complete medium from the DMSO stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Directions
The this compound core represents a highly versatile and privileged scaffold in drug discovery. Its synthetic accessibility and the ability to readily introduce diverse substituents make it an attractive starting point for the development of novel therapeutics. The demonstrated success of related pyrazolo-fused heterocycles as kinase inhibitors provides a strong rationale for the continued exploration of this compound derivatives in oncology.
Future research in this area should focus on:
-
Expansion of the Chemical Space: The synthesis and screening of a wider range of this compound derivatives with diverse substitution patterns to further elucidate SAR.
-
Target Deconvolution: Identifying the specific molecular targets of active compounds to understand their mechanism of action.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
In Vivo Evaluation: Testing the efficacy and safety of promising candidates in preclinical animal models of disease.
By leveraging the insights and methodologies presented in this guide, researchers are well-equipped to unlock the full therapeutic potential of the this compound core.
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Al-Tel, T. H., et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023. Available from: [Link]
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Pyrazolo[1,5-b]pyridazines: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery
Foreword: The Rise of Fused Heterocycles
In the landscape of medicinal chemistry, certain molecular architectures consistently emerge as "privileged scaffolds"—frameworks that can interact with a wide range of biological targets with high affinity. The pyrazolo[1,5-b]pyridazine core is a quintessential example of such a scaffold. This bicyclic, nitrogen-rich heterocycle, formed by the fusion of a pyrazole and a pyridazine ring, offers a unique combination of structural rigidity, synthetic tractability, and electronic properties that make it an exceptionally valuable starting point for the development of novel therapeutics. This guide provides an in-depth exploration of the synthesis, chemical behavior, and diverse applications of this potent chemical entity, tailored for researchers and drug development professionals seeking to leverage its potential.
Section 1: The Molecular Architecture
The this compound system is an aromatic, planar, 8-π electron bicyclic heterocycle. The fusion of the electron-rich pyrazole ring with the electron-deficient pyridazine ring creates a unique electronic distribution, influencing its reactivity and its ability to form key interactions with biological macromolecules. This inherent polarity and the specific arrangement of nitrogen atoms—acting as both hydrogen bond donors and acceptors—are central to its success as a pharmacophore.
Section 2: Synthesis of the this compound Core
The construction of the this compound ring system is most effectively achieved through a [3+2] dipolar cycloaddition reaction. This elegant and robust methodology forms the cornerstone of synthetic access to this scaffold.
The [3+2] Dipolar Cycloaddition Pathway
Causality of the Experimental Choice: This pathway is favored due to its high efficiency and regiochemical control. The core principle involves the in situ generation of an N-aminopyridazinium ylide, which serves as a 1,3-dipole. This reactive intermediate is then trapped by a dipolarophile, typically an alkyne or a related molecule with a triple bond, to construct the fused pyrazole ring in a single, concerted step. The choice of aminating agent and the specific reaction conditions are critical for the efficient formation of the ylide and for minimizing side reactions.
Experimental Protocol: Synthesis of a Substituted this compound (Adapted from patent literature for illustrative purposes[1])
-
Step 1: Formation of the N-Aminopyridazinium Salt.
-
To a solution of the starting pyridazine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add an aminating agent such as O-(diphenylphosphinyl)hydroxylamine or a hydroxylamine-O-sulfonic acid derivative (1.1 eq) at 0-5 °C.
-
Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature.
-
The resulting N-aminopyridazinium salt often precipitates and can be isolated by filtration. If it remains in solution, it is typically used directly in the next step. This salt is the stable precursor to the reactive 1,3-dipole.
-
-
Step 2: Cycloaddition Reaction.
-
To the solution or suspension of the N-aminopyridazinium salt from Step 1, add a base such as potassium carbonate or triethylamine (2.0-3.0 eq) to generate the N-aminopyridazinium ylide in situ.
-
Immediately add the desired alkyne dipolarophile (e.g., ethyl propiolate) (1.2 eq).
-
Heat the reaction mixture under reflux for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Step 3: Workup and Purification.
-
Upon completion, cool the reaction mixture to room temperature and treat with water.[1]
-
Separate the organic phase, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Concentrate the organic solvent in vacuo to yield the crude product.
-
Purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound derivative.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the [3+2] cycloaddition synthesis of the this compound core.
Caption: Key workflow for this compound synthesis.
Section 3: Applications in Drug Discovery
The this compound scaffold is a remarkably versatile platform for engaging a multitude of biological targets. Its proven utility spans oncology, infectious diseases, and inflammation.
Kinase Inhibition: A Privileged Scaffold for ATP-Competitive Binding
A primary application of this scaffold is in the development of protein kinase inhibitors.[2] Many pyrazolo-fused heterocycles, including pyrazolo[1,5-b]pyridazines, function as ATP-competitive inhibitors.[2]
Mechanistic Insight: The arrangement of nitrogen atoms in the this compound core allows it to form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, effectively mimicking the adenine moiety of ATP. This high-affinity binding blocks the phosphorylation of substrate proteins, thereby arresting aberrant signaling pathways that drive diseases like cancer. Derivatives have shown potent activity against targets such as Cyclin-Dependent Kinases (CDK-2, CDK-4), Glycogen Synthase Kinase 3β (GSK-3β), and Epidermal Growth Factor Receptor (EGFR).[3][4]
Caption: ATP-competitive kinase inhibition mechanism.
Antiparasitic Agents: Targeting Neglected Tropical Diseases
Drug repurposing strategies have identified the this compound scaffold as a promising starting point for treating Human African Trypanosomiasis (HAT), a neglected tropical disease.[3] A high-throughput screen of known human kinase inhibitors identified a this compound-based compound with potent activity against the parasite Trypanosoma brucei.[3]
Field-Proven Insights: Medicinal chemistry optimization focused on improving selectivity for parasitic kinases over human orthologs and enhancing CNS penetration, a critical requirement for treating the neurological stage of HAT.[3] Structure-activity relationship (SAR) studies revealed that the this compound core was superior to the isomeric pyrazolo[1,5-a]pyridine core, which showed a 7- to 15-fold decrease in antiparasitic activity.[3] This underscores the critical importance of the precise nitrogen positioning within the fused ring system for target engagement.
Anticancer Therapeutics
Beyond kinase inhibition, related pyrazole-pyridazine fused systems have demonstrated broad utility in oncology. For instance, pyrazolo[4,3-e]tetrazolo[1,5-b][3][5]triazine sulfonamides, which contain a similar core fusion concept, exhibit potent cytotoxic and pro-apoptotic activity in various cancer cell lines.[6][7] The proposed mechanisms include the inhibition of Bruton's tyrosine kinase (BTK) and modulation of the critical AKT-mTOR survival pathway.[6][7] These findings suggest that the this compound scaffold itself warrants deeper investigation as a platform for developing novel anticancer agents that act through diverse mechanisms.
Summary of Biological Applications
The versatility of the this compound scaffold and its close isomers is summarized below.
| Scaffold Family | Biological Target(s) | Therapeutic Area |
| Pyrazolo[1,5-b]pyridazines | Parasitic Kinases, GSK-3β, CDK-2, CDK-4[3] | Human African Trypanosomiasis (HAT), Oncology[3] |
| Pyrazolo[3,4-c]pyridazines | EGFR, CDK-2[4] | Oncology (Liver, Colon, Breast Cancer)[4] |
| Pyrazolo[4,3-e]...triazines | BTK, AKT, mTOR, CDK2[6][7] | Oncology (Pancreatic, Prostate, Colon Cancer)[6][7] |
| General Pyrazolo-pyridazines | Not Specified | Anti-inflammatory, Analgesic, Antimicrobial[8] |
Section 4: Conclusion and Future Outlook
The this compound core has firmly established itself as a privileged scaffold in medicinal chemistry. Its robust and efficient synthesis via [3+2] dipolar cycloaddition provides excellent access for library development. The unique electronic and structural features of the ring system make it an exceptional "hinge-binder" for kinases and a versatile framework for engaging a wide array of other biological targets.
Future research will undoubtedly focus on expanding the known biological activities of this scaffold, exploring novel functionalization strategies to fine-tune pharmacokinetic and pharmacodynamic properties, and applying modern computational methods to rationally design next-generation inhibitors with superior potency and selectivity. For drug development professionals, the this compound system represents not just a promising chemical entity, but a validated strategic platform for discovering the medicines of tomorrow.
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Pharmacological Evaluation of Novel Pyrazolo[1,5-b]pyridazine Derivatives: A Strategic Approach
An In-depth Technical Guide:
Executive Summary
The Pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have shown promise as potent inhibitors of key cellular targets, leading to potential therapeutic applications in oncology, inflammation, and infectious diseases.[1][2] This guide provides a comprehensive framework for the systematic pharmacological evaluation of novel this compound derivatives, moving from initial computational assessment to detailed in vitro and in vivo characterization. Our focus is on the causality behind experimental choices, ensuring a robust and logically sound evaluation cascade that generates reliable and translatable data for drug development professionals.
The this compound Core: A Scaffold of Opportunity
The this compound system is a fused bicyclic heteroaromatic compound. Its rigid structure and the specific arrangement of nitrogen atoms provide an excellent platform for creating molecules that can fit into the binding pockets of various enzymes and receptors with high affinity and specificity. The true power of this scaffold lies in its synthetic tractability, allowing for systematic modification at multiple positions to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Numerous studies have highlighted the broad therapeutic potential of this class, with derivatives being investigated as:
-
Anticancer Agents: Primarily through the inhibition of protein kinases crucial for cell cycle regulation and signal transduction, such as Cyclin-Dependent Kinases (CDKs), FMS-like tyrosine kinase 3 (FLT3), and Epidermal Growth Factor Receptor (EGFR).[1][3][4]
-
Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase-2 (COX-2).[5]
-
Antimicrobial Agents: Demonstrating activity against various bacterial and fungal strains.[2][6]
This diverse activity profile makes the this compound scaffold a high-priority starting point for novel drug discovery campaigns.
The Evaluation Cascade: A Multi-Step Validation Workflow
A successful pharmacological evaluation is not a linear execution of assays but an integrated workflow where each step informs the next. The goal is to efficiently identify promising lead compounds while deprioritizing those with unfavorable characteristics early in the process, thereby conserving resources.
Caption: High-level workflow for the pharmacological evaluation of new chemical entities.
Phase 1: In Silico & Synthetic Foundation
Computational Screening: The Predictive First Pass
Before committing to complex and costly chemical synthesis, computational tools provide an invaluable predictive assessment. This step allows for the pre-screening of a virtual library of this compound derivatives to prioritize those with the highest probability of success.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, common targets include the ATP-binding pocket of kinases like AKT, BTK, and CDK2.[7] The docking score, along with a visual inspection of the binding pose (e.g., formation of key hydrogen bonds), helps rank compounds for synthesis.
-
ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical. Software can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for toxicity, helping to eliminate compounds with likely pharmacokinetic liabilities from the outset.
Synthesis and Characterization
The synthesis of this compound derivatives typically involves the cyclization of appropriately substituted pyrazole precursors.[8][9] It is imperative that each synthesized compound is rigorously purified (e.g., via chromatography) and its structure and purity are confirmed by analytical techniques such as NMR, Mass Spectrometry, and HPLC. This ensures that the biological activity observed is unequivocally attributable to the intended molecule.
Phase 2: In Vitro Pharmacological Evaluation
This phase involves testing the synthesized compounds in controlled laboratory settings using cell lines and isolated enzymes to determine their biological activity and mechanism of action.
Anticancer Activity Evaluation
Given the prevalence of this scaffold as a kinase inhibitor, anticancer evaluation is a primary focus.
A. Primary Cytotoxicity Screening
The initial step is to assess the general antiproliferative activity of the compounds across a panel of relevant cancer cell lines.
Protocol 1: MTT Assay for Cell Viability
-
Cell Plating: Seed cancer cells (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4][10]
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 1: Hypothetical Cytotoxicity Data for New this compound Derivatives
| Compound ID | Scaffold Modification | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| PPD-001 | R1=H, R2=Phenyl | 15.2 | 21.8 |
| PPD-002 | R1=Cl, R2=Phenyl | 2.5 | 4.1 |
| PPD-003 | R1=Cl, R2=Morpholino | 0.8 | 1.3 |
| Doxorubicin | (Positive Control) | 0.2 | 0.5 |
B. Target-Based Kinase Inhibition
If the compounds are designed to inhibit a specific kinase (e.g., EGFR), a direct enzymatic assay is the logical next step.
Caption: Simplified kinase signaling pathway showing the point of intervention for a receptor kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for EGFR)
-
Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add the this compound derivatives at various concentrations. Include a known EGFR inhibitor (e.g., Erlotinib) as a positive control.
-
Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based assays (e.g., ADP-Glo™) where the amount of ADP produced is correlated with kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
C. Mechanism of Action Studies
For potent compounds, understanding how they kill cancer cells is crucial.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound causes cell cycle arrest at a particular phase (e.g., G2/M).[10]
-
Apoptosis Assays: Use methods like Annexin V/PI staining or caspase activity assays to confirm if the compound induces programmed cell death.[7]
Anti-inflammatory Activity Evaluation
Many pyrazole-containing compounds exhibit anti-inflammatory properties, often by inhibiting COX enzymes.[11]
Protocol 3: COX-2 Inhibition Assay
-
Enzyme and Substrate: Use a commercial kit containing purified human recombinant COX-2 enzyme. The substrate is typically arachidonic acid.
-
Inhibitor Incubation: Pre-incubate the COX-2 enzyme with various concentrations of the test compounds. A selective COX-2 inhibitor like Celecoxib serves as the positive control.
-
Reaction Initiation: Add arachidonic acid to start the reaction.
-
Detection: The assay measures the production of prostaglandin E2 (PGE2), often via a colorimetric ELISA.
-
Data Analysis: Calculate the IC50 value for COX-2 inhibition. It is also essential to run a parallel assay for COX-1 to determine the selectivity of the inhibitor. High selectivity for COX-2 over COX-1 is desirable to minimize gastrointestinal side effects.
Phase 3: In Vivo Pharmacological Evaluation
Promising candidates from in vitro studies must be evaluated in a living organism to assess their efficacy and pharmacokinetic profile.
Pharmacokinetic (PK) Studies
Before efficacy studies, a preliminary PK study is conducted. A single dose of the compound is administered to rodents (e.g., mice or rats), and blood samples are taken at various time points. This helps determine key parameters like bioavailability, half-life (t½), and maximum plasma concentration (Cmax), which are essential for designing the dosing regimen for efficacy studies.[12]
In Vivo Efficacy Models
-
Anticancer Efficacy (Xenograft Model): Human cancer cells (e.g., HCT-116) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the this compound derivative. Tumor volume and body weight are monitored over time to assess efficacy and toxicity.[7]
-
Anti-inflammatory Efficacy (Carrageenan-Induced Paw Edema): This is a standard model for acute inflammation.[2] Carrageenan is injected into the paw of a rat, inducing swelling. The test compound is administered prior to the carrageenan injection, and the reduction in paw volume is measured over several hours compared to a control group.
Structure-Activity Relationship (SAR) Analysis
Throughout the evaluation process, it is critical to correlate the chemical structures of the derivatives with their biological activity. For example, the data in Table 1 suggests that adding an electron-withdrawing chlorine atom at the R1 position (PPD-002 vs. PPD-001) increases cytotoxic potency. Further substitution at the R2 position with a morpholino group (PPD-003) enhances this activity even more. This iterative process of synthesis, testing, and analysis is the cornerstone of medicinal chemistry and guides the design of next-generation compounds with improved properties.
Conclusion and Future Directions
The pharmacological evaluation of new this compound derivatives is a systematic, multi-faceted process that requires a logical progression from computational prediction to robust in vitro and in vivo testing. By understanding the rationale behind each experimental choice and meticulously validating each result, researchers can efficiently identify and advance novel candidates for a variety of therapeutic areas. The versatility of this scaffold ensures that it will remain an area of intense research, with future work likely focusing on developing derivatives with even greater potency, selectivity, and drug-like properties.
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Methodological & Application
Synthesis Protocol for Substituted Pyrazolo[1,5-b]pyridazines: A Detailed Guide for Researchers
Introduction: The Significance of the Pyrazolo[1,5-b]pyridazine Scaffold
The fusion of pyrazole and pyridazine rings to form the this compound scaffold has garnered significant interest in medicinal chemistry and drug discovery. This heterocyclic system is a key structural motif in a variety of biologically active compounds. The unique spatial arrangement of nitrogen atoms and the overall electronic properties of this scaffold allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.
Researchers have explored substituted pyrazolo[1,5-b]pyridazines for their potential as anticancer agents, kinase inhibitors, and other therapeutic agents. The ability to introduce a wide range of substituents at various positions on the bicyclic core allows for the fine-tuning of their physicochemical properties and biological activity, making them attractive candidates for the development of novel therapeutics. This application note provides a comprehensive overview of a common synthetic strategy for preparing substituted pyrazolo[1,5-b]pyridazines, complete with a detailed experimental protocol and an explanation of the underlying chemical principles.
Strategic Approach to Synthesis: The Cyclocondensation of Aminopyridazines
A prevalent and effective strategy for the synthesis of the this compound core involves the cyclocondensation reaction between an N-aminopyridazinium salt and a 1,3-dicarbonyl compound or its equivalent. This approach is advantageous due to the ready availability of the starting materials and the generally good yields obtained.
The key steps in this synthetic pathway are:
-
N-amination of Pyridazine: The synthesis begins with the activation of the pyridazine ring through N-amination. This is typically achieved by reacting pyridazine with an aminating agent, such as hydroxylamine-O-sulfonic acid or a similar reagent, to form an N-aminopyridazinium salt. This step is crucial as it introduces the nitrogen atom that will become part of the pyrazole ring.
-
Cyclocondensation: The resulting N-aminopyridazinium salt is then reacted with a suitable 1,3-dicarbonyl compound. This reaction proceeds through a series of nucleophilic attacks and dehydration steps to form the fused bicyclic system. The choice of the 1,3-dicarbonyl compound directly dictates the substitution pattern on the pyrazole ring of the final product.
The overall synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for substituted pyrazolo[1,5-b]pyridazines.
Mechanistic Insights: The Driving Force of Ring Formation
Understanding the reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. The formation of the this compound ring from an N-aminopyridazinium salt and a 1,3-dicarbonyl compound is a classic example of a condensation reaction followed by cyclization and aromatization. While the exact sequence of events can be debated, a plausible mechanism is illustrated below.[1]
The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the N-aminopyridazinium salt onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyridazinium ring attacks the second carbonyl group. Subsequent dehydration and aromatization lead to the stable this compound scaffold.
Caption: Plausible mechanism for the formation of the this compound ring.
Detailed Experimental Protocol: Synthesis of a Representative Substituted this compound
This protocol details the synthesis of a substituted this compound, adapted from a patented procedure.[2] This specific example illustrates the general principles that can be applied to synthesize a variety of analogs.
Part 1: Synthesis of N-Aminopyridazinium Sulfate
Materials:
-
Pyridazine
-
Hydroxylamine-O-sulfonic acid
-
Sulfuric acid (concentrated)
-
Water (deionized)
-
Potassium hexafluorophosphate (optional, for salt formation)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Initial Reaction: Charge the flask with pyridazine and water. Cool the mixture in an ice bath.
-
Addition of Acid: Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 10 °C.
-
Addition of Aminating Agent: Add a solution of hydroxylamine-O-sulfonic acid in water dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 40-50 °C for 2 hours, maintaining a pH of 3.5-4.0.[2]
-
Isolation (Optional Salt Formation): Cool the reaction mixture and filter if any solids are present. To isolate the N-aminopyridazinium salt, the filtrate can be added to a solution of potassium hexafluorophosphate in water. The resulting precipitate is then filtered, washed with cold water, and dried under vacuum.[2]
Part 2: Synthesis of the Substituted this compound
Materials:
-
N-Aminopyridazinium salt (from Part 1)
-
1,3-Dicarbonyl compound (e.g., a substituted benzoylacetone)
-
Base (e.g., potassium carbonate or triethylamine)
-
Solvent (e.g., ethanol, dimethylformamide)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-aminopyridazinium salt and the 1,3-dicarbonyl compound in the chosen solvent.
-
Addition of Base: Add the base to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the specific substrates used.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure substituted this compound.
Characterization Data for a Representative Product
The following table summarizes typical characterization data for a substituted this compound. The exact values will vary depending on the specific substituents.
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons of the pyridazine and substituent rings will appear in the downfield region (typically δ 7.0-9.0 ppm). Protons of alkyl or other substituents will appear in their characteristic regions. |
| ¹³C NMR | Aromatic carbons will be observed in the δ 110-160 ppm range. Carbonyl carbons (if present in substituents) will appear further downfield. |
| Mass Spec. | The molecular ion peak (M+) corresponding to the calculated molecular weight of the product should be observed. Fragmentation patterns can provide further structural information.[3][4] |
| Yield | Yields can range from moderate to good, typically between 40-80%, depending on the substrates and reaction conditions. |
Example NMR Data: For a generic 2-aryl-3-alkyl-pyrazolo[1,5-b]pyridazine, one might expect to see multiplets in the aromatic region for the pyridazine and aryl protons, and a singlet or other appropriate splitting pattern for the alkyl group at the 3-position.[2]
Troubleshooting and Optimization
-
Low Yield in N-amination: Ensure the reaction temperature is kept low during the addition of sulfuric acid and the aminating agent to prevent decomposition. The pH of the reaction mixture is also a critical parameter to control.[2]
-
Side Reactions in Cyclocondensation: The choice of base and solvent can significantly impact the reaction outcome. A weaker base and a polar aprotic solvent may be beneficial in some cases to minimize side reactions.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative. A gradient elution system may be necessary to separate the product from any unreacted starting materials or byproducts.
Conclusion
The synthesis of substituted pyrazolo[1,5-b]pyridazines via the cyclocondensation of N-aminopyridazinium salts with 1,3-dicarbonyl compounds is a robust and versatile method. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide array of derivatives for further investigation in drug discovery and development. This detailed protocol and the accompanying scientific rationale provide a solid foundation for scientists to successfully synthesize and explore this important class of heterocyclic compounds.
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Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. Available at: [Link]
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC. Available at: [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
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Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Available at: [Link]
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The Ascendant Scaffold: A Guide to Pyrazolo[1,5-b]pyridazine in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on heterocyclic scaffolds that offer rich opportunities for structural diversification and interaction with biological targets. Among these, the pyrazolo[1,5-b]pyridazine core has emerged as a promising framework for the development of potent and selective modulators of key physiological pathways. This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, offering practical protocols and insights for researchers in the field of drug discovery.
The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The this compound system is a fused bicyclic heterocycle that marries the electron-rich nature of the pyrazole ring with the electron-deficient characteristics of the pyridazine ring. This unique electronic arrangement, coupled with a planar and rigid structure, makes it an attractive scaffold for targeting the ATP-binding site of protein kinases.[1] While a relatively underexplored member of the broader pyrazolopyrimidine family, its close relatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, have yielded numerous potent kinase inhibitors, some of which have advanced to clinical trials and approved drugs.[2][3] This familial success strongly suggests the untapped potential of the this compound core.
Initial high-throughput screening of kinase inhibitor libraries has indeed identified the this compound scaffold as a hit for various human kinases, including GSK-3β, CDK-2, and CDK-4.[4] This has spurred further investigation into its potential as a versatile platform for the development of targeted therapies for a range of diseases, from cancer to inflammatory disorders and infectious diseases.[4][5]
Synthetic Strategies: Building the this compound Core
The construction of the this compound ring system can be achieved through several synthetic routes. One of the most common and versatile methods is the 1,3-dipolar cycloaddition reaction. This approach typically involves the reaction of an N-aminopyridazinium salt with an activated alkyne. The N-aminopyridazinium ylide, generated in situ, acts as the 1,3-dipole, which then undergoes a cycloaddition with the dipolarophile (the alkyne) to form the fused pyrazole ring.
Another key synthetic strategy involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This method allows for the construction of the pyridazine ring onto a pre-existing pyrazole core. The choice of starting materials and reaction conditions can be tailored to achieve a wide range of substitution patterns on the final this compound scaffold, enabling the exploration of structure-activity relationships.
Below is a detailed protocol for the synthesis of a substituted this compound derivative, adapted from a patented procedure.[6]
Protocol 1: Synthesis of a Substituted this compound Derivative
This protocol describes the synthesis of a 3-arylthis compound derivative via a multi-step sequence starting from pyridazine.
Step 1: Formation of N-aminopyridazinium Salt
-
To a solution of pyridazine (1.0 eq) in a suitable solvent such as water, add hydroxylamine-O-sulfonic acid (1.1 eq) portionwise at a controlled temperature (e.g., 50°C), maintaining the pH between 3.5 and 4.0 with the addition of a base if necessary.
-
Heat the reaction mixture at 40°C for 2 hours to ensure complete formation of the N-aminopyridazinium salt.
-
Cool the solution to 20°C and filter off any impurities.
-
To the filtrate, add a solution of a suitable counterion salt, such as potassium hexafluorophosphate (1.2 eq) in water, at 50°C.
-
Slowly cool the resulting suspension to 5°C over 2 hours to precipitate the N-aminopyridazinium salt.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
Step 2: 1,3-Dipolar Cycloaddition
-
Suspend the N-aminopyridazinium salt (1.0 eq) and a substituted phenylacetylene (1.1 eq) in a suitable solvent like dichloromethane (DCM).
-
Add a base, such as tetramethyl-ethylenediamine (TMEDA), dropwise over a period of about 4 hours at 20°C.
-
Stir the mixture for an additional 16 hours at 20°C to allow the cycloaddition to proceed to completion.
-
Quench the reaction by the dropwise addition of water.
-
Separate the organic phase, wash with an aqueous base solution (e.g., 2N NaOH), and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylthis compound.
Biological Evaluation: Targeting the Kinome
Given the structural similarity of the this compound scaffold to known ATP-competitive kinase inhibitors, a primary focus of its biological evaluation is the screening against a panel of protein kinases. The Janus kinases (JAKs) represent a particularly interesting target family, as inhibitors of the JAK-STAT signaling pathway have shown significant therapeutic benefit in the treatment of various inflammatory and autoimmune diseases.[7][8]
| Compound | R1 | R2 | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) | JAK3 IC50 (nM) |
| 30 | H | Cl | <10 | <10 | <10 | <10 |
| 31 | Me | Cl | <10 | <10 | <10 | <10 |
| 32 | H | F | <10 | <10 | <10 | <10 |
| 34 | Various | Various | 3 | 8.5 | 7.7 | 629.6 |
Data adapted from a patent describing pyrazolo[1,5-a]pyrazines as JAK inhibitors.[9]
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against a target kinase, such as a member of the JAK family.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., JAK2)
-
Peptide substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and peptide substrate solution to the wells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Structure-Activity Relationships (SAR) and Drug Discovery Workflow
The development of potent and selective this compound-based inhibitors follows a structured drug discovery workflow. The insights gained from SAR studies are crucial for optimizing lead compounds.
Caption: A generalized workflow for the discovery and development of this compound-based drug candidates.
Based on the data from the closely related pyrazolo[1,5-a]pyrazine series, several key SAR insights can be inferred for the this compound scaffold:
-
Substitution at the 3-position: This position is often a key vector for interacting with the solvent-exposed region of the kinase active site. The introduction of various aryl or heteroaryl groups can significantly impact potency and selectivity.
-
Substitution at the 6-position: Modifications at this position can influence the interaction with the hinge region of the kinase, which is critical for ATP-competitive inhibition. Small, hydrogen-bond accepting groups are often favored.
-
Planarity and Rigidity: The inherent planarity of the this compound core is advantageous for fitting into the relatively flat ATP-binding cleft. Maintaining this rigidity is generally important for high-affinity binding.
Targeting the JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade that transduces signals from a wide array of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[6] Dysregulation of this pathway is implicated in numerous diseases, making it a prime target for therapeutic intervention.
Caption: The JAK-STAT signaling pathway and the inhibitory action of a this compound-based kinase inhibitor.
A this compound-based JAK inhibitor would function by binding to the ATP-binding site of the JAK kinase, preventing the phosphorylation and activation of STAT proteins. This blockade of the downstream signaling cascade would lead to a reduction in the expression of pro-inflammatory genes, thereby ameliorating the symptoms of JAK-STAT-mediated diseases.
Conclusion and Future Directions
The this compound scaffold represents a promising and relatively underexplored area in medicinal chemistry. Its structural and electronic properties make it an ideal candidate for the development of kinase inhibitors. By leveraging the knowledge gained from related pyrazolo-fused systems and employing rational drug design principles, researchers can unlock the full therapeutic potential of this versatile heterocyclic core. Future efforts should focus on the synthesis and biological evaluation of diverse libraries of this compound derivatives to build a comprehensive understanding of their structure-activity relationships and to identify novel drug candidates for a range of diseases.
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Teixeira, F. C., Lucas, C., Curto, M. J. M., André, V., Duarte, M. T., & Teixeira, A. P. S. (2021). Synthesis of Novel Pyrazolo[3,4-b]Quinolinebisphosphonic Acids and an Unexpected Intramolecular Cyclization and Phosphonylation Reaction. Organic & Biomolecular Chemistry, 19(11), 2533–2545. [Link]
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Hao, S. Y., Qi, Z. Y., Wang, S., Wang, X. R., & Chen, S. W. (2021). Synthesis and Bioevaluation of N-(3,4,5-Trimethoxyphenyl)-1H-Pyrazolo[3,4-b]Pyridin-3-Amines as Tubulin Polymerization Inhibitors with Anti-Angiogenic Effects. Bioorganic & Medicinal Chemistry, 31, 115985. [Link]
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Aggarwal, R., Kumar, S., Sadana, R., Guzman, A., & Kumar, V. (2021). Multicomponent Synthesis, in Vitro Cytotoxic Evaluation and Molecular Modelling Studies of Polyfunctionalized Pyrazolo[3,4-b]Pyridine Derivatives against Three Human Cancer Cell Lines. Synthetic Communications, 51(21), 3308–3324. [Link]
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Hamza, E. K., Hamdy, N. A., Zarie, E. S., Fakhr, I. M. I., Elwahy, A. H. M., & Awad, H. M. (2020). Synthesis and in Vitro Evaluation of Novel Tetralin-Pyrazolo[3,4-b]Pyridine Hybrids as Potential Anticancer Agents. Journal of Heterocyclic Chemistry, 57(1), 182–196. [Link]
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Hermanowicz, P., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][10][11][12]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 27(21), 7264. [Link]
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Ribeiro, J. L. S., Soares, J. C. A. V., Portapilla, G. B., Providello, M. V., Lima, C. H. S., Muri, E. M. F., de Albuquerque, S., & Dias, L. R. S. (2021). Trypanocidal Activity of New 1,6-Diphenyl-1H-Pyrazolo[3,4-b]Pyridine Derivatives: Synthesis, in Vitro and in Vivo Studies. Molecules, 26(23), 7295. [Link]
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Jadhav, C., Nipate, A., Chate, A., & Gill, C. (2021). Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]-Catalyzed Rapid and Efficient Multicomponent Synthesis of Pyrido[2,3-d]Pyrimidine and Pyrazolo[3,4-b]Pyridine Hybrids. ACS Omega, 6(28), 18215–18225. [Link]
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- Process for the preparation of this compound deriv
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Xia, M., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200871. [Link]
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Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. [Link]
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Gillespie, J. R., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 62(24), 11219–11232. [Link]
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Application Notes & Protocols for the Development of Pyrazolo[1,5-b]pyridazine Derivatives in Cancer Therapy
Foreword: The Emergence of Pyrazolo[1,5-b]pyridazines in Oncology
The landscape of cancer therapy is perpetually evolving, with a continuous demand for novel therapeutic agents that exhibit high efficacy and selectivity with minimal toxicity.[1] In this pursuit, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, providing versatile scaffolds for the design of potent pharmacological agents.[2] Among these, the pyrazolo[1,5-b]pyridazine core has garnered significant attention. This bicyclic heteroaromatic system serves as a privileged structure, enabling the development of molecules that can interact with a variety of key biological targets implicated in cancer progression.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides not only detailed protocols for the synthesis and evaluation of this compound derivatives but also delves into the scientific rationale behind these methodologies. Our objective is to equip research teams with the foundational knowledge and practical insights required to navigate the complexities of developing this promising class of anticancer agents, from initial compound design to preclinical validation.
Mechanistic Insights: Targeting Key Oncogenic Pathways
The anticancer activity of this compound derivatives often stems from their ability to inhibit protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer, such as cell growth, proliferation, and survival.[3] While various targets exist, a significant body of research points towards the potent inhibitory effects of these compounds on pathways like the AKT/mTOR and Bruton's tyrosine kinase (BTK) signaling cascades.[2][4]
1.1. The AKT/mTOR Signaling Axis
The PI3K/AKT/mTOR pathway is a central node in cellular signaling, governing cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers. Certain this compound sulfonamides have been shown to exert their anticancer effects by downregulating the expression and activity of AKT and mTOR, leading to the induction of apoptosis in cancer cells.[2]
Caption: Inhibition of the AKT/mTOR signaling pathway by this compound derivatives.
1.2. Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is another crucial enzyme, particularly in B-cell malignancies, where it plays a vital role in cell survival and proliferation. The inhibition of BTK by compounds such as the pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][4]triazine sulfonamide MM129 has been shown to effectively suppress cancer cell viability and trigger apoptosis.[2][4] This highlights the potential for developing this compound derivatives as targeted therapies for specific cancer types.
Synthetic Chemistry: Protocols and Strategies
The synthesis of the this compound scaffold can be achieved through various routes. A common and effective strategy involves the cycloaddition of a pyridine N-imine with an appropriate alkyne, followed by condensation with hydrazine.[5] Another approach involves the reaction of 3,6-dichloropyridazine with hydrazine, followed by diazotization and substitution reactions.[6]
Protocol 2.1: General Synthesis of a 6-substituted Tetrazolo[1,5-b]pyridazine Derivative
This protocol is a representative example adapted from established methodologies.[6] The causality behind this multi-step synthesis lies in the sequential construction of the heterocyclic system, where the reactivity of the starting materials dictates the reaction sequence.
-
Objective: To synthesize a 6-substituted-tetrazolo[1,5-b]pyridazine.
-
Materials:
-
3,6-dichloropyridazine
-
Hydrazine hydrate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
A selected amine (R-NH₂) for substitution
-
Ethanol
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
-
Step-by-Step Procedure:
-
Step 1: Hydrazine Substitution.
-
Dissolve 3,6-dichloropyridazine (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature while stirring.
-
Rationale: The high nucleophilicity of hydrazine allows for the selective displacement of one chlorine atom on the pyridazine ring. Ethanol is a suitable polar protic solvent for this reaction.
-
Continue stirring for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
The product, 1-(6-chloropyridazin-3-yl)hydrazine, typically precipitates and can be collected by filtration.
-
-
Step 2: Diazotization and Cyclization.
-
Suspend the product from Step 1 in an aqueous solution of HCl at 0°C (ice bath).
-
Add a solution of sodium nitrite (1.2 equivalents) in water dropwise, maintaining the temperature below 5°C.
-
Rationale: The reaction of the hydrazine with nitrous acid (formed in situ from NaNO₂ and HCl) generates a diazonium salt, which undergoes intramolecular cyclization to form the stable tetrazole ring, yielding 6-chlorotetrazolo[1,5-b]pyridazine.[6]
-
Stir for 1 hour at 0°C. The product will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Step 3: Nucleophilic Aromatic Substitution.
-
Dissolve the 6-chlorotetrazolo[1,5-b]pyridazine (1 equivalent) in ethanol.
-
Add the desired amine (R-NH₂, 1.5 equivalents) and a non-nucleophilic base like triethylamine (2 equivalents).
-
Rationale: The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution. The added amine displaces the chloride to form the final derivative. The base scavenges the HCl generated during the reaction.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
-
Step 4: Characterization.
-
Confirm the structure of the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry.
-
Biological Evaluation: From In Vitro Screening to In Vivo Models
A tiered approach is essential for evaluating the anticancer potential of newly synthesized derivatives. This workflow begins with broad in vitro screening to identify potent compounds and culminates in more complex in vivo studies to assess efficacy and safety in a physiological context.
Caption: A streamlined workflow for the development of anticancer this compound derivatives.
Protocol 3.1: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC₅₀).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
-
Materials:
-
Selected cancer cell lines (e.g., HCT-116, PC-3, BxPC-3)[2][7] and a normal cell line (e.g., PBMCs) for selectivity assessment.[7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound derivatives dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well microplates.
-
Microplate reader.
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂. Rationale: This allows the cells to adhere and enter a logarithmic growth phase before treatment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be <0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of the medium containing the compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours. Rationale: This duration is typically sufficient to observe significant effects on cell proliferation.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Rationale: This allows for sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3.2: Clonogenic (Colony Formation) Assay
-
Objective: To assess the long-term effect of the compounds on the ability of a single cancer cell to proliferate and form a colony.[4]
-
Principle: This assay measures the ability of a cell to undergo unlimited division, a hallmark of cancer cells. It provides a more stringent assessment of cytotoxicity than short-term assays.[4]
Step-by-Step Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the this compound derivative for 24 hours.
-
Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 1-3 weeks, until visible colonies are formed in the control wells.[4]
-
Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid, then stain with crystal violet. Count the number of colonies (typically >50 cells).
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.
Protocol 3.3: Xenograft Mouse Model for In Vivo Efficacy
-
Objective: To evaluate the antitumor activity of lead compounds in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time. This provides crucial data on in vivo efficacy and potential toxicity.[8]
Step-by-Step Procedure:
-
Animal Housing: House immunodeficient mice (e.g., BALB/c nude or NOD/SCID) in a sterile environment, following all institutional animal care and use guidelines.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Measurement: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a maximum allowed size), euthanize the mice, excise the tumors, and weigh them.
-
Toxicity Assessment: Monitor for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur. Key organs can be collected for histopathological analysis.
Data Presentation and Interpretation
Systematic data presentation is crucial for comparing the efficacy of different derivatives and for guiding structure-activity relationship (SAR) studies.[9]
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of this compound Derivatives
| Compound ID | HCT-116 (Colon) IC₅₀ (µM) | BxPC-3 (Pancreatic) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | PBMCs (Normal) IC₅₀ (µM) | Selectivity Index (PBMCs/BxPC-3) |
| PPD-01 | 0.85 | 0.55 | 0.92 | > 20 | > 36.4 |
| PPD-02 | 0.41 | 0.21 | 0.35 | > 20 | > 95.2 |
| PPD-03 | 5.20 | 3.80 | 6.10 | > 20 | > 5.3 |
| Doxorubicin | 0.25 | 0.15 | 0.30 | 1.50 | 10.0 |
Data are hypothetical and for illustrative purposes only.
Interpretation:
-
Potency: PPD-02 shows the highest potency across all cancer cell lines, with IC₅₀ values in the nanomolar range, comparable to the standard chemotherapeutic agent Doxorubicin.
-
Selectivity: Both PPD-01 and PPD-02 exhibit high selectivity, showing significantly less toxicity towards normal peripheral blood mononuclear cells (PBMCs) compared to cancer cells. This is a highly desirable characteristic for a drug candidate. The high selectivity index of PPD-02 suggests a favorable therapeutic window.
-
Structure-Activity Relationship (SAR): The difference in activity between PPD-01, PPD-02, and PPD-03 would guide the next round of chemical modifications to optimize potency and selectivity.
References
-
MDPI. (n.d.). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][4]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Available from: [Link]
-
MDPI. (n.d.). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Available from: [Link]
-
MDPI. (2023, October 25). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]
-
Universitat Ramon Llull. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
-
MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Drug design, development and screening of pyrazolo pyridazine as potential agent for treatment of breast cancer. Available from: [Link]
-
PubMed. (2023, October 21). Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Available from: [Link]
- Google Patents. (n.d.). WO2001046194A2 - Process for the preparation of this compound derivatives.
-
National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]
-
PubMed. (n.d.). Anti-cancer activities of pyrazolo[1,5-a]indole derivatives. Available from: [Link]
-
PubMed. (2024, July 29). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Available from: [Link]
-
Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. (n.d.). Available from: [Link]
-
Semantic Scholar. (2022, June 11). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activi. Available from: [Link]
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- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies | MDPI [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Anti-cancer activities of pyrazolo[1,5-a]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Spectroscopic Analysis of Pyrazolo[1,5-b]pyridazines
Introduction: The Significance of the Pyrazolo[1,5-b]pyridazine Scaffold
The this compound nucleus is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its unique electronic properties and rigid bicyclic structure make it an attractive framework for designing potent and selective inhibitors of various biological targets, including kinases. The development of novel therapeutic agents based on this scaffold necessitates robust and unequivocal methods for structural characterization and purity assessment. This guide provides a comprehensive overview of the key spectroscopic techniques and detailed protocols for the analysis of this compound derivatives, aimed at researchers, scientists, and drug development professionals.
The structural confirmation of these compounds relies on a synergistic application of several spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a self-validating system for compound characterization.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of pyrazolo[1,5-b]pyridazines in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is typically required for complete assignment of all proton and carbon signals, especially for complex substitution patterns.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Protocol 1: ¹H NMR Analysis
-
Sample Preparation:
-
Weigh 1-5 mg of the this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical to ensure sample solubility and to avoid signal overlap with the solvent peak.
-
Ensure the solution is clear and free of particulate matter.
-
-
Instrument Setup and Acquisition:
-
Use a spectrometer with a field strength of at least 300 MHz; higher fields (400-600 MHz) are recommended for better signal dispersion.
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire a standard ¹H spectrum using a 90° pulse. Key parameters to consider are spectral width, acquisition time, and relaxation delay.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) to deduce the proton environment and connectivity.[1]
-
Table 1: Typical ¹H NMR Chemical Shift Ranges for the this compound Core
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | 8.0 - 8.5 | s | - |
| H-3 | 6.5 - 7.0 | d | J ≈ 2-3 |
| H-4 | 8.2 - 8.7 | d | J ≈ 2-3 |
| H-6 | 7.2 - 7.8 | dd | J ≈ 9-10, 2-3 |
| H-7 | 8.5 - 9.0 | dd | J ≈ 9-10, 1-2 |
Note: These are approximate ranges and can vary significantly based on substituent effects.
B. 2D NMR Spectroscopy: Unraveling Complex Connectivity
For substituted pyrazolo[1,5-b]pyridazines, 1D NMR spectra can be crowded. 2D NMR experiments are essential to definitively assign protons and carbons.
Workflow for Comprehensive Structural Assignment
Caption: Workflow for NMR-based structural elucidation.
Protocol 2: 2D NMR Analysis (COSY, HSQC, HMBC)
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Execution: Run a standard gradient-enhanced COSY (gCOSY) experiment.
-
Interpretation: Cross-peaks in the 2D spectrum indicate coupled protons. This is invaluable for identifying adjacent protons on the pyridazine ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons.
-
Execution: Run a standard phase-sensitive gradient-enhanced HSQC experiment.
-
Interpretation: Each cross-peak correlates a proton signal with the signal of the carbon it is directly bonded to.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range couplings between protons and carbons (typically over 2-3 bonds).
-
Execution: Run a standard gradient-enhanced HMBC experiment.
-
Interpretation: Cross-peaks connect protons to carbons separated by multiple bonds. This is crucial for piecing together the entire carbon skeleton and assigning quaternary carbons.
-
II. Mass Spectrometry (MS): Determining Molecular Weight and Formula
MS provides the molecular weight of the compound and, with high-resolution instruments, the elemental composition. It is also a powerful tool for assessing sample purity when coupled with liquid chromatography (LC-MS).
Protocol 3: LC-MS and High-Resolution MS (HRMS) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Instrumentation and Method:
-
Ionization Source: Electrospray Ionization (ESI) is the most common and effective method for pyrazolo[1,5-b]pyridazines, typically forming the protonated molecule [M+H]⁺ in positive ion mode.
-
Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer is recommended for high-resolution mass measurements.[2]
-
LC Conditions (for LC-MS): A reverse-phase C18 column is typically used with a gradient of water and acetonitrile (often with 0.1% formic acid to aid ionization).
-
-
Data Analysis:
-
Molecular Ion Peak: Identify the peak corresponding to [M+H]⁺. Its mass-to-charge ratio (m/z) will confirm the molecular weight of the compound.
-
Purity Assessment (LC-MS): The purity of the compound can be estimated from the relative area of the main peak in the chromatogram.[1]
-
Elemental Composition (HRMS): The high-resolution mass measurement allows for the calculation of the elemental formula. The measured mass should be within ±5 ppm of the calculated mass for the proposed formula.
-
Table 2: Common Adducts in ESI-MS
| Ion Mode | Adduct | m/z |
| Positive | [M+H]⁺ | MW + 1.0073 |
| Positive | [M+Na]⁺ | MW + 22.9892 |
| Positive | [M+K]⁺ | MW + 38.9632 |
| Negative | [M-H]⁻ | MW - 1.0073 |
| Negative | [M+Cl]⁻ | MW + 34.9694 |
III. Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Group and Electronic Transition Analysis
While NMR and MS provide the core structural information, IR and UV-Vis spectroscopy offer complementary data on functional groups and electronic properties.
A. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Protocol 4: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Interpretation: Look for characteristic absorption bands.
Table 3: Key IR Absorption Frequencies for Pyrazolo[1,5-b]pyridazines
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium-Weak |
| C=N, C=C (ring stretching) | 1650 - 1450 | Medium-Strong |
| C-H (in-plane bending) | 1300 - 1000 | Medium |
| C-H (out-of-plane bending) | 900 - 675 | Strong |
Note: The presence of other functional groups (e.g., C=O, NH₂, SO₂NH) will give rise to their own characteristic peaks.
B. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation.
Protocol 5: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.
-
-
Data Acquisition:
-
Use a matched pair of cuvettes, one for the sample and one for the solvent blank.
-
Scan the absorbance from approximately 200 to 800 nm.
-
-
Interpretation:
-
The absorption maxima (λ_max) correspond to π→π* and n→π* electronic transitions. Pyrazolo[1,5-b]pyridazines, being aromatic systems, typically show strong absorptions in the UV region. The exact λ_max values are sensitive to the substituents on the ring system.[3]
-
Visualization of the Integrated Spectroscopic Analysis Workflow
Caption: Integrated workflow for spectroscopic validation.
Conclusion: A Self-Validating Approach
The robust characterization of this compound derivatives is achieved not by a single technique but by the congruent and self-validating data obtained from a suite of spectroscopic methods. NMR provides the detailed structural map, MS confirms the molecular weight and formula, IR identifies key functional groups, and UV-Vis probes the electronic nature of the scaffold. By following these detailed protocols, researchers can confidently and accurately characterize their novel compounds, ensuring the integrity and reproducibility of their scientific findings.
References
-
Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI. [Link]
-
Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Journal of Chemical Data Collections. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
-
The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. [Link]
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. [Link]
Sources
Application Notes & Protocols: Pyrazolo[1,5-b]pyridazine as a Scaffold for Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders.[1] The development of small molecule inhibitors targeting kinases has revolutionized modern medicine. Fused heterocyclic scaffolds, which can mimic the adenine ring of ATP, are particularly valuable in kinase inhibitor design.[2] This guide focuses on the pyrazolo[1,5-b]pyridazine core, a promising but underexplored scaffold. While extensive research exists for related structures like pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrazines, this document provides the foundational principles, workflows, and detailed protocols necessary to investigate novel this compound derivatives as potent and selective kinase inhibitors. We will use the well-understood Janus Kinase (JAK) family as a primary example to illustrate the practical application of these methodologies.
Introduction: The Kinase Target Landscape
Protein kinases constitute a large family of enzymes that catalyze the phosphorylation of proteins, acting as fundamental switches in signal transduction pathways that govern cell growth, differentiation, and survival.[1] Given their central role, kinases are a major focus of drug discovery. The primary mechanism for many successful kinase inhibitors is competitive binding at the highly conserved ATP-binding site.[3][4]
The challenge in kinase drug discovery lies in achieving selectivity. With over 500 kinases in the human kinome, off-target inhibition can lead to toxicity and undesirable side effects. This drives the exploration of novel chemical scaffolds that can form unique interactions within the ATP pocket, conferring higher affinity and selectivity for the target kinase. Pyrazolo-fused heterocycles have emerged as a "privileged scaffold" in this area, capable of forming key hydrogen bonds with the kinase hinge region—a critical interaction for potent inhibition.[2] This guide provides the strategic and technical framework for evaluating the potential of the this compound scaffold in this context.
The this compound Scaffold: A Primer
Mechanism of Action: ATP-Competitive Inhibition
Most kinase inhibitors derived from pyrazolo-fused scaffolds function as ATP-competitive inhibitors. They are designed to occupy the ATP-binding pocket located in the cleft between the N- and C-lobes of the kinase catalytic domain.[3]
Causality Behind the Design: The this compound core contains nitrogen atoms positioned to act as hydrogen bond acceptors, mimicking the interaction of the adenine portion of ATP with the "hinge" residues of the kinase.[2][5] This hinge-binding interaction is the primary anchor for the inhibitor, providing the foundation for its potency. Selectivity is then achieved by tailoring substituents on the scaffold to exploit unique features of the target kinase's binding pocket, such as nearby hydrophobic regions or allosteric pockets.[6]
Figure 1: ATP-Competitive Inhibition Mechanism.
Potential Kinase Targets: Lessons from Related Scaffolds
While the this compound scaffold is novel, structure-activity relationship (SAR) studies on related pyrazolo-fused heterocycles provide a logical starting point for screening campaigns.[7] Structurally similar scaffolds have shown potent activity against:
-
Janus Kinases (JAKs): Key mediators of cytokine signaling, implicated in inflammatory diseases and cancers.[8]
-
Tropomyosin Receptor Kinases (Trks): Drivers of various cancers through chromosomal fusion events.[5]
-
Phosphoinositide 3-Kinases (PI3Ks): Central nodes in cell growth and survival pathways.[9]
Therefore, a new library of this compound compounds would be rationally tested first against a panel of these kinases.
Application Note: A Validated Kinase Inhibitor Screening Workflow
A successful screening campaign follows a logical progression from broad, high-throughput biochemical assays to more complex, lower-throughput cellular assays. This "screening cascade" ensures that resources are focused on the most promising compounds.
Figure 2: Kinase Inhibitor Screening Cascade.
Protocol 1: Primary Biochemical Kinase Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust technology for primary screening and IC50 determination.[10][11] We will use the inhibition of JAK2-mediated phosphorylation of a STAT peptide as an example.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase.[12] A europium cryptate-labeled anti-phospho-STAT antibody (donor) and streptavidin-XL665 (acceptor) are added.[13] When the peptide is phosphorylated, the antibody and streptavidin bind, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a loss of signal.
Materials:
-
Recombinant human JAK2 enzyme
-
Biotinylated STAT1 peptide substrate
-
ATP solution
-
HTRF Detection Reagents (e.g., from Revvity's KinEASE™ platform or similar)[12]
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test Compounds (dissolved in 100% DMSO)
-
384-well low-volume white plates
Step-by-Step Methodology:
-
Compound Plating:
-
Prepare serial dilutions of the this compound compounds in 100% DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer 50 nL of each compound dilution into the assay plate. This results in a starting 200x concentration.
-
Causality: Plating compounds in pure DMSO first and then diluting with aqueous buffer minimizes compound precipitation and ensures accurate final concentrations. The final DMSO concentration should be kept low (≤1%) to avoid impacting enzyme activity.[11]
-
-
Enzyme/Substrate Mix Preparation:
-
Thaw enzyme and substrate on ice.
-
Prepare a 2x enzyme/substrate mix in cold Assay Buffer. The final concentration of JAK2 should be determined empirically (typically low nM range), and the substrate concentration should be at or near its Michaelis constant (Km) for the enzyme.
-
Add 5 µL of this mix to each well containing the plated compounds.
-
-
Initiate Kinase Reaction:
-
Prepare a 2x ATP solution in Assay Buffer. The optimal ATP concentration should be at its determined Km value to ensure sensitive detection of ATP-competitive inhibitors.
-
Add 5 µL of the 2x ATP solution to each well to start the reaction. The total volume is now 10 µL.
-
Seal the plate and incubate at room temperature for 60 minutes (or an optimized time).
-
Self-Validation: Include control wells:
-
No-Inhibitor Control (100% activity): Wells with DMSO only.
-
No-Enzyme Control (0% activity): Wells where the enzyme is replaced with buffer.
-
-
-
Detection:
-
Prepare the HTRF detection mix containing the europium-antibody and SA-XL665 in detection buffer as per the manufacturer's instructions.
-
Add 10 µL of the detection mix to each well to stop the kinase reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and then the percent inhibition relative to controls.
-
Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol validates that a compound inhibits the target kinase within a cellular environment by measuring the phosphorylation of a downstream substrate. For JAK2, the phosphorylation of STAT3 (pSTAT3) is a key biomarker.[14]
Principle: A cell line dependent on the JAK/STAT pathway is treated with the inhibitor, followed by stimulation with a cytokine (e.g., IL-6) to activate the pathway. Cell lysates are then analyzed by Western blot to quantify the levels of phosphorylated STAT3 relative to total STAT3.
Figure 3: Simplified JAK-STAT Signaling Pathway and Point of Inhibition.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., TF-1, HEL) in 6-well plates and allow them to adhere or recover overnight.
-
Starve the cells in low-serum media for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of the this compound inhibitor (or DMSO vehicle control) for 1-2 hours.
-
Causality: Serum starvation synchronizes the cells and lowers background pSTAT levels, creating a cleaner window to observe stimulus-induced phosphorylation.
-
-
Stimulation:
-
Stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL IL-6 or IFN-α) for 15-30 minutes.[14]
-
Self-Validation: Include an unstimulated, vehicle-treated control to confirm low basal pSTAT levels and a stimulated, vehicle-treated control to confirm pathway activation.
-
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Causality: Phosphatase inhibitors are critical to prevent the dephosphorylation of STAT proteins after cell lysis, ensuring the measured phosphorylation state reflects the intracellular condition at the time of harvesting.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody against pSTAT3 (Tyr705).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total STAT3.
-
Quantify the band intensities using software like ImageJ. Calculate the ratio of pSTAT3 to total STAT3 for each condition to determine the dose-dependent inhibition.
-
Data Presentation and Interpretation
Quantitative data from screening and profiling should be summarized in a clear, tabular format to facilitate comparison and decision-making.
Table 1: Hypothetical Kinase Selectivity Profile for Compound "PBP-1"
| Kinase Target | IC50 (nM) [Biochemical HTRF] | Fold Selectivity vs. JAK2 |
| JAK2 | 15 | 1x |
| JAK1 | 35 | 2.3x |
| JAK3 | 850 | 57x |
| TYK2 | 120 | 8x |
| TrkA | >10,000 | >667x |
| PI3Kδ | >10,000 | >667x |
-
Interpretation: In this hypothetical example, compound PBP-1 is a potent JAK2 inhibitor with good selectivity against JAK3 and excellent selectivity against unrelated kinases like TrkA and PI3Kδ. The moderate selectivity against JAK1 and TYK2 suggests it is a pan-JAK inhibitor with a preference for JAK2. This profile would guide the next steps in lead optimization.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging knowledge from structurally related compound series, a rational screening strategy can be implemented. The protocols detailed in this guide provide a robust, self-validating framework for moving from an initial compound library to a cell-active lead. The combination of high-throughput biochemical screening with targeted cellular assays is essential for identifying compounds with the desired potency, selectivity, and mechanism of action. Future work should focus on synthesizing a diverse library of this compound derivatives and using these protocols to build a comprehensive structure-activity relationship (SAR) that can guide the optimization of this exciting scaffold into clinical candidates.
References
-
MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
PubMed Central. (2022, July 29). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Retrieved from [Link]
-
PubMed Central. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
PubMed. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Retrieved from [Link]
-
PubMed Central. (n.d.). Basic Mechanisms of JAK Inhibition. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Retrieved from [Link]
-
SpringerLink. (2025, June 25). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]
-
ResearchGate. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5- a ]pyrimidine scaffold. Retrieved from [Link]
-
Universitat Ramon Llull. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Retrieved from [Link]
-
ScienceDirect. (2025, June 23). ATP competitive inhibitors: Significance and symbolism. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors. A, schematic.... Retrieved from [Link]
-
SpringerLink. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
-
YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
-
ACS Publications. (2014, December 10). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. Retrieved from [Link]
-
Semantic Scholar. (2022, July 30). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
-
Frontiers. (n.d.). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Retrieved from [Link]
-
YouTube. (2025, January 20). The Cytokine Network - JAK STAT Pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. youtube.com [youtube.com]
- 13. domainex.co.uk [domainex.co.uk]
- 14. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Selectivity Optimization of Pyrazolo[1,5-b]pyridazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising Pyrazolo[1,5-b]pyridazine scaffold. This guide is designed to provide practical, in-depth answers to the challenges encountered during the optimization of kinase inhibitor selectivity. We will move beyond simple protocols to explore the mechanistic reasoning behind experimental choices, ensuring your efforts are both efficient and scientifically sound.
The this compound core is a privileged scaffold in medicinal chemistry, frequently identified as a starting point for the development of potent kinase inhibitors.[1][2] However, the journey from a potent hit to a selective clinical candidate is fraught with challenges, primarily centered around achieving selectivity across the human kinome. This guide provides a structured approach to tackling these issues head-on.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual questions that form the foundation of a successful selectivity optimization campaign.
Q1: My initial this compound hit is potent but shows activity against a broad range of kinases. Where do I begin the optimization process?
A1: This is a common and excellent starting point. Broad activity confirms that the scaffold successfully interacts with the ATP-binding pocket of kinases. The first step is to establish a clear "selectivity roadmap."
-
Establish a Baseline Kinome Profile: Before making any chemical modifications, perform a broad kinase panel screen (e.g., 24 to 100+ kinases) at a single high concentration (e.g., 1 or 10 µM) of your compound. This provides a comprehensive view of the compound's off-target liabilities. Services and commercial kits are widely available for this purpose.[3][4]
-
Identify Key Target and Anti-Target Families: Analyze the screening data to distinguish between your desired target kinase(s) and the most potent off-target hits ("anti-targets"). Group these kinases by family (e.g., TK, CAMK, AGC) to identify patterns. Often, a compound will inhibit multiple members of the same kinase family.
-
Structural Biology & Modeling: If available, obtain or model the crystal structure of your lead compound bound to its primary target and a key anti-target. This will reveal subtle differences in the ATP pocket, such as the size of the "gatekeeper" residue, which can be exploited to enhance selectivity.
-
Develop a Testable Hypothesis: Based on the profiling and structural data, form a hypothesis. For example: "The promiscuity is driven by a small, flexible R3 substituent. Introducing a bulkier, rigid group at this position should create steric hindrance in the smaller ATP pockets of anti-targets while being accommodated by the primary target."
Q2: What are the most common off-target liabilities for this scaffold, and why?
A2: While compound-specific, Pyrazolo[1,5-b]pyridazines often show cross-reactivity with kinases that share homologous ATP-binding sites. For instance, derivatives developed as Cyclin-Dependent Kinase (CDK) inhibitors might also show activity against Glycogen Synthase Kinase 3 (GSK-3) due to similarities in their active sites.[5][6] The core scaffold itself is a hydrogen bond acceptor/donor framework that mimics the adenine region of ATP, a universal feature of all kinases. Selectivity is therefore almost entirely dictated by the substituents projecting from the core into more variable regions of the ATP pocket.
Q3: Can off-target effects ever be beneficial?
A3: Yes, this is the concept of polypharmacology. In some cases, inhibiting a secondary target can lead to synergistic efficacy, particularly in complex diseases like cancer. For example, a compound that inhibits both a primary oncogenic driver kinase and a kinase involved in a resistance pathway could be highly advantageous. However, this approach must be intentional and carefully validated. Unintended off-target effects are more often a source of toxicity.[7] A thorough understanding of the signaling pathways involved is crucial.
Section 2: Troubleshooting Guide & Experimental Design
This section provides solutions to specific experimental hurdles in a Q&A format.
Problem Area: Poor Kinase Selectivity
Q: My medicinal chemistry efforts to improve selectivity are not working. I've added bulky groups, but the compound loses all potency. What's going wrong?
A: This is a classic "potency-selectivity trade-off." The issue often lies in how and where the steric bulk is introduced.
-
Causality: You may be blocking a crucial interaction required for binding to all kinases, including your primary target. The goal is not just to add bulk, but to add discriminating bulk.
-
Troubleshooting Steps:
-
Re-evaluate your SAR: Analyze your structure-activity relationship (SAR) data. Is there a specific vector on the scaffold where modifications have consistently led to potency loss? This region might be interacting with a highly conserved feature of the kinase pocket.[1][2]
-
Target the Gatekeeper Residue: The gatekeeper residue controls access to a hydrophobic back pocket. Kinases with a small gatekeeper (e.g., threonine, valine) can accommodate bulky substituents, while those with a large gatekeeper (e.g., methionine, phenylalanine) cannot. Design modifications specifically aimed at exploiting this difference.
-
Consider Conformational Restriction: Instead of a large, flexible alkyl chain, try a smaller, rigid cyclic group (e.g., cyclopropyl, phenyl). This reduces the entropic penalty of binding and can provide a more precise steric clash in off-target pockets.
-
Q: How do I design an efficient screening cascade to prioritize compounds for selectivity?
A: A tiered approach is most effective. Running a full kinome scan on every synthesized compound is not cost-effective. The diagram below illustrates a typical workflow.
Caption: A tiered workflow for kinase inhibitor selectivity optimization.
Problem Area: Discrepancy Between Biochemical and Cellular Activity
Q: My compound is highly potent and selective in a biochemical (enzymatic) assay, but shows much weaker activity or high toxicity in cell-based assays. What are the likely causes?
A: This is a very common issue that highlights the difference between an isolated enzyme and the complex cellular environment.
-
Causality: The discrepancy can be attributed to several factors related to the compound's properties or the cell's biology.
-
Troubleshooting Flowchart:
Caption: Troubleshooting poor in vitro-in vivo correlation.
Section 3: Key Experimental Protocols
Success in selectivity optimization relies on robust and reproducible assays. Here are step-by-step guides for essential protocols.
Protocol 1: General Kinase Selectivity Profiling (Biochemical)
This protocol is adapted for a luminescent-based assay format, such as the ADP-Glo™ system, which measures kinase activity by quantifying the amount of ADP produced.[8]
Objective: To determine the IC50 values of a this compound derivative against a panel of target and anti-target kinases.
Materials:
-
Kinase enzymes and corresponding substrates (available in commercial panels like Promega's Kinase Selectivity Profiling Systems).[3]
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
White, opaque 384-well assay plates.
-
Multichannel pipettes or automated liquid handler.
-
Plate reader capable of measuring luminescence.
Methodology:
-
Compound Titration:
-
Prepare a serial dilution series of your test compound. A common approach is an 11-point, 3-fold dilution starting from a high concentration (e.g., 100 µM).
-
Dispense a small volume (e.g., 1 µL) of each compound concentration into the wells of the 384-well plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase enzyme, its specific substrate, and ATP in the kinase reaction buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding is accurately measured.
-
Initiate the reaction by adding the kinase master mix to the wells containing the compound.
-
Incubate the plate at the recommended temperature (e.g., room temperature or 30°C) for the specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated into a luminescent signal. Incubate for 30-60 minutes.
-
-
Data Acquisition & Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data using your controls: (Signal_test - Signal_100%_Inhib) / (Signal_0%_Inhib - Signal_100%_Inhib) * 100.
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Results from selectivity profiling should be presented clearly to allow for easy comparison.
Table 1: Example Selectivity Profile for Lead vs. Optimized Compound
| Kinase Target | Lead Compound (IC50, nM) | Optimized Compound (IC50, nM) | Selectivity Fold-Change |
| Target X | 5 | 8 | - |
| Anti-Target A | 15 | 500 | 33x improvement |
| Anti-Target B | 50 | >10,000 | >200x improvement |
| Anti-Target C | 200 | >10,000 | >50x improvement |
References
-
Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis | Journal of Medicinal Chemistry - ACS Publications. (2019). Available at: [Link]
-
Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis - PMC. (2019). Available at: [Link]
-
Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Available at: [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). Available at: [Link]
- Process for the preparation of this compound derivatives. (2001). Google Patents.
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]
-
A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. (2016). PMC - NIH. Available at: [Link]
-
N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3 with Good Cellular Efficacy. (2004). Journal of Medicinal Chemistry. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Advances. Available at: [Link]
-
This compound deriv. 27 | C18H14N6O2. (n.d.). PubChem. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). NIH. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 4. Kinase Selectivity Profiling System: TK-3 Protocol [worldwide.promega.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing CNS Penetration of Pyrazolo[1,5-b]pyridazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Pyrazolo[1,5-b]pyridazine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of enhancing the central nervous system (CNS) penetration of this important heterocyclic scaffold. Our goal is to equip you with the scientific rationale and practical methodologies to optimize your compounds for brain delivery.
Section 1: Understanding the Challenge: The Blood-Brain Barrier and Your Compound
The blood-brain barrier (BBB) is a formidable obstacle in CNS drug development, preventing the vast majority of small molecules from entering the brain.[1] For a this compound compound to be effective against a CNS target, it must be engineered to efficiently cross this barrier. The primary mechanisms for drug transit across the BBB are passive diffusion and carrier-mediated transport.[1] Key molecular properties that govern a compound's ability to cross the BBB include lipophilicity, molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. Additionally, active efflux by transporters such as P-glycoprotein (P-gp) can severely limit brain exposure.[2]
This guide will walk you through a systematic approach to diagnosing and overcoming poor CNS penetration for your this compound series.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address common issues encountered during experimental work.
My this compound series shows good in vitro potency but no in vivo efficacy in a CNS model. What's the likely problem?
Answer: A common reason for this disconnect is poor CNS penetration. Your compound may not be reaching its target in the brain at a therapeutically relevant concentration. The first step is to assess the fundamental physicochemical properties of your series against the general guidelines for CNS drugs.
Troubleshooting Workflow:
-
Characterize Physicochemical Properties: Analyze your lead compounds for the following parameters.
Property General Guideline for CNS Penetration Rationale Molecular Weight (MW) < 400-500 Da[1] Smaller molecules are more likely to pass through the tight junctions of the BBB. Lipophilicity (LogP/LogD) 1.5 - 3.5 A balance is crucial. Too low, and it won't partition into the lipid membranes of the BBB; too high, and it may have poor solubility, high plasma protein binding, and be more susceptible to metabolism.[3] Topological Polar Surface Area (TPSA) < 70-90 Ų High polarity hinders passive diffusion across the lipophilic BBB. Hydrogen Bond Donors (HBD) ≤ 1-2 Each hydrogen bond donor significantly reduces BBB permeability. pKa 7.5 - 10.5 (for basic compounds) A moderately basic pKa can aid in solubility while still allowing for sufficient neutrality at physiological pH to cross the BBB. -
Initiate In Vitro Permeability and Efflux Assays: If the physicochemical properties are within a reasonable range, the next step is to experimentally determine the compound's ability to cross a cell monolayer and whether it is a substrate for efflux pumps. The two most common starting assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay.
I have PAMPA data for my this compound analogs. How do I interpret the results?
Answer: The PAMPA assay is a non-cell-based in vitro model that assesses passive, transcellular permeability.[4] It's a good first screen for understanding a compound's intrinsic ability to diffuse across a lipid membrane.
Interpreting PAMPA Data:
| Permeability (Pe) Value (x 10-6 cm/s) | Classification | Interpretation for CNS Drug Discovery |
| > 1.5 | High | The compound has good passive permeability. If in vivo brain penetration is still low, other factors like P-gp efflux or high plasma protein binding are likely at play. |
| < 1.5 | Low | The compound has poor passive permeability. This is a significant hurdle for CNS penetration that needs to be addressed through structural modification.[4] |
Troubleshooting Low PAMPA Permeability:
-
Increase Lipophilicity (LogP/LogD): For the this compound scaffold, this can be achieved by introducing lipophilic groups at solvent-exposed positions. Based on structure-activity relationship (SAR) studies, the R³, and to some extent the R¹, positions are often solvent-exposed.[1] Consider adding small alkyl or halogenated aryl groups.
-
Reduce Polar Surface Area (TPSA): If your molecule has polar functional groups, consider replacing them with less polar bioisosteres. For example, a carboxylic acid could be replaced with a tetrazole.
-
Decrease Hydrogen Bond Donors (HBD): This is a critical parameter. If your this compound analog has multiple HBDs (e.g., amine or amide groups), consider strategies to reduce them. This could involve N-alkylation or replacing an amine with a less polar group.
Diagram: Initial Troubleshooting Workflow for Poor In Vivo CNS Efficacy
Caption: Initial troubleshooting steps for poor in vivo CNS efficacy.
My compound has high PAMPA permeability, but the Caco-2 assay shows a high efflux ratio. What does this mean and what should I do?
Answer: This is a classic profile for a P-glycoprotein (P-gp) substrate. The high PAMPA permeability indicates good passive diffusion, but the high efflux ratio in the Caco-2 assay (typically >2) suggests that the compound is actively transported out of the cells by an efflux pump like P-gp.[5] This will likely translate to poor brain penetration in vivo.
Troubleshooting High Efflux Ratio:
-
Confirm P-gp Substrate Liability: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.[6]
-
Structural Modifications to Mitigate P-gp Efflux:
-
Reduce Hydrogen Bonding Capacity: P-gp substrates often have multiple hydrogen bond acceptors. Carefully consider the number and placement of nitrogen and oxygen atoms in your this compound core and its substituents.
-
Increase Lipophilicity/Introduce Bulky Groups: Adding bulky, lipophilic groups can sometimes disrupt the interaction with the P-gp binding site.
-
Modify pKa: For basic compounds, reducing the pKa can sometimes decrease P-gp efflux.
-
Bioisosteric Replacement: Consider replacing a part of the molecule that is recognized by P-gp with a bioisostere that is not. For example, replacing a pyrimidine ring with a different heteroaromatic system might alter the interaction with the transporter.[7]
-
-
Prodrug Approach: Design a prodrug that masks the functional groups recognized by P-gp. The prodrug would cross the BBB and then be cleaved in the brain to release the active compound.[8]
Diagram: Strategy for High Efflux Compounds
Caption: A systematic approach for addressing high efflux ratios.
My this compound compounds have low aqueous solubility. Will this impact CNS penetration assessment?
Answer: Yes, absolutely. Poor aqueous solubility can lead to several experimental artifacts and misinterpretation of data.
Impact of Low Solubility:
-
In Vitro Assays: In PAMPA and Caco-2 assays, low solubility can lead to compound precipitation in the donor well, resulting in an artificially low calculated permeability.
-
In Vivo Studies: Poor solubility can lead to low oral bioavailability and inaccurate measurements of plasma and brain concentrations.
Troubleshooting Low Solubility:
-
Introduce Polar Groups: Carefully introduce polar functional groups at positions that are not critical for target binding. For the this compound scaffold, SAR from studies on related compounds suggests that modifications at the R² position, such as adding a morpholine, can improve ADME properties without significantly impacting potency.[1]
-
Salt Formation: If your compound has a basic center, forming a salt can significantly improve aqueous solubility for in vivo studies.
-
Formulation Strategies: For in vivo experiments, consider using formulation vehicles such as cyclodextrins or co-solvents to improve the solubility of your compound.
Section 3: Experimental Protocols
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for performing a PAMPA-BBB assay.
Materials:
-
96-well filter plates with a PVDF membrane (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Brain lipid solution (e.g., porcine brain lipid in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (e.g., propranolol for high permeability, theophylline for low permeability) dissolved in DMSO.
-
96-well plate shaker
-
LC-MS/MS for analysis
Procedure:
-
Prepare the Donor Plate: Carefully coat the membrane of each well of the filter plate with the brain lipid solution.
-
Prepare the Acceptor Plate: Fill each well of the acceptor plate with PBS (pH 7.4).
-
Prepare Compound Solutions: Dilute the test and control compounds in PBS to the final desired concentration (typically with a final DMSO concentration of 1-5%).
-
Start the Assay: Add the compound solutions to the donor plate wells. Carefully place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pe): The apparent permeability is calculated using the following equation:
Pe = [(-VD * VA) / ((VD + VA) * A * t)] * ln[1 - (CA(t) / Cequilibrium)]
Where:
-
VD = volume of donor well
-
VA = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
CA(t) = concentration in the acceptor well at time t
-
Cequilibrium = (VD * CD(0)) / (VD + VA)
-
CD(0) = initial concentration in the donor well
-
Protocol: Caco-2 Bidirectional Permeability Assay
This protocol outlines the general steps for assessing both permeability and efflux using Caco-2 cells.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well)
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds, control compounds (e.g., propranolol for high permeability, digoxin for P-gp substrate), and P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the test compound solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
(Optional) P-gp Inhibition: Repeat the B-A permeability assessment in the presence of a P-gp inhibitor in both chambers.
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate Papp (A-B) and Papp (B-A) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.[5]
-
Section 4: Chemical Modification Strategies for the this compound Core
Based on published SAR for Pyrazolo[1,5-b]pyridazines and related scaffolds, the following modification strategies can be employed to improve CNS penetration.[1]
| Position | Modification Strategy | Rationale | Synthetic Approach |
| R¹ | Introduce small, lipophilic groups (e.g., cyclopropyl, small alkyl chains) | Can increase lipophilicity without adding significant bulk that may hinder permeability. | Sonogashira coupling of an appropriate alkyne with a halogenated this compound precursor.[1] |
| R² | Introduce groups to improve solubility and ADME properties (e.g., morpholine, methoxy) | Can improve solubility and metabolic stability. This position is often less sensitive to changes that affect target potency.[1] | Nucleophilic aromatic substitution on a chlorinated this compound precursor.[1] |
| R³ | Modulate lipophilicity and polarity (e.g., substituted aryl rings, small alkyl chains) | This position is often solvent-exposed and can be modified to fine-tune LogP and TPSA.[1] | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on a halogenated precursor.[1] |
Diagram: Key Functionalization Sites on the this compound Core for CNS Optimization
Caption: Key positions on the this compound scaffold for strategic modification to enhance CNS penetration. Note: A placeholder image is used in the DOT script; this would be replaced with the actual chemical structure in a live environment.
Section 5: References
-
Gillespie, J. R., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 63(2), 756-783. [Link]
-
Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. [Link]
-
Loryan, I., et al. (2013). A simple method for assessing free brain/free plasma ratios using an in vitro model of the blood brain barrier. PLoS One, 8(12), e80634. [Link]
-
Evotec. Caco-2 Permeability Assay. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Lin, X., et al. (2022). Factors influencing the blood-brain barrier permeability. Brain Research, 1789, 147937. [Link]
-
Gynther, M., & Långvik, O. (2013). Prodrug approaches for CNS delivery. Current pharmaceutical design, 19(42), 7483-7495. [Link]
-
Waterhouse, R. N. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Molecular imaging and biology, 5(6), 376-389. [Link]
-
Chikhale, R., et al. (2021). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Pharmaceuticals, 11(6), 549. [Link]
-
Creative Bioarray. Caco-2 Permeability Assay. [Link]
-
Chemspace. Aromatic Bioisosteres. [Link]
Sources
- 1. Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. PAMPA | Evotec [evotec.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Pyrazolo[1,5-b]pyridazine Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazolo[1,5-b]pyridazine compounds. This guide is designed to provide in-depth, experience-driven insights into common challenges encountered during the screening and characterization of this important chemical scaffold. As many compounds in this class are investigated as kinase inhibitors, the troubleshooting advice is framed with this application in mind but is broadly applicable to other target classes.
This is not a rigid set of rules but a dynamic guide to help you diagnose and resolve unexpected assay results with scientific rigor. We will delve into the causality behind experimental observations and provide validated protocols to ensure the integrity of your data.
Section 1: Common Physicochemical & Compound-Related Issues
The physical and chemical properties of your test compounds are the foundation of any reliable assay. Issues such as poor solubility, aggregation, and instability can be significant sources of artifacts, leading to misleading data. This section addresses these fundamental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows potent activity in my primary screen, but the dose-response curve is unusually steep and varies between experiments. What could be the cause?
A1: An unusually steep dose-response curve is a classic hallmark of compound aggregation.[1][2] At a critical concentration, the compound may be coming out of solution and forming aggregates. These aggregates can nonspecifically inhibit enzymes or interfere with assay components, leading to a sharp, non-stoichiometric drop in signal. The variability between experiments can be due to minor differences in buffer conditions, incubation times, or even pipetting techniques that can influence the kinetics of aggregation. Many this compound derivatives have been noted to have solubility challenges, especially as lipophilicity is increased to enhance potency. It is crucial to determine if you are observing true inhibition or an aggregation-based artifact.
Q2: I suspect my compound has poor solubility in the aqueous assay buffer. How can I confirm this and what are the acceptable limits for DMSO concentration?
A2: Poor aqueous solubility is a frequent issue in drug discovery. You can assess the kinetic solubility of your compound using the protocol provided below. As a general rule, the final concentration of DMSO in an assay should be kept as low as possible, typically below 1%, and ideally below 0.5%. High concentrations of DMSO can affect the activity of some enzymes and can also help to keep poorly soluble compounds in solution, masking their true biophysical properties.
Q3: My compound appears to lose activity upon storage in assay buffer or after a freeze-thaw cycle. What could be happening?
A3: This suggests your this compound analog may be unstable under your experimental conditions. Potential causes include:
-
Chemical Instability: The compound may be degrading in the aqueous buffer. This can be assessed by incubating the compound in the assay buffer for the duration of the experiment, followed by analysis using LC-MS to look for degradation products.[1]
-
Precipitation: The compound may be precipitating out of solution over time, especially after freeze-thaw cycles. This is a solubility issue that can be investigated by visual inspection (for gross precipitation) or by methods like nephelometry.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of microplates and pipette tips, reducing the effective concentration in the assay. Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) or BSA in the assay buffer can sometimes mitigate this.
Q4: I've heard about Pan-Assay Interference Compounds (PAINS). Could my this compound be one?
A4: Pan-Assay Interference Compounds (PAINS) are chemical structures known to cause interference in a wide variety of assays.[3] While the this compound core itself is not a classic PAINS structure, certain substituents could be. It is good practice to run your compound structure through a PAINS filter.[1] These are freely available online tools. However, a PAINS flag is a warning, not a definitive condemnation.[3] Experimental validation is always necessary. If your compound is flagged, it is even more critical to perform the counter-screens and quality control checks described in this guide.
Data Presentation: Recommended Solvent and Concentration Ranges
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | High-quality, anhydrous DMSO ensures compound integrity during storage. |
| Maximum Stock Concentration | 10-20 mM | Higher concentrations can lead to precipitation upon freezing or moisture absorption. |
| Final DMSO Concentration in Assay | < 1%, ideally ≤ 0.5% | Minimizes solvent effects on target proteins and assay components. |
| Maximum Compound Test Concentration | Dependent on solubility | Should not exceed the determined kinetic solubility limit in the final assay buffer to avoid artifacts. |
Experimental Workflow: Investigating Solubility Issues
Caption: Decision workflow for troubleshooting solubility-related assay artifacts.
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a plate-based method to determine the kinetic solubility of a compound in your specific assay buffer. Kinetic solubility measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.[4][5][6]
Materials:
-
Test compound(s) dissolved in 100% DMSO (e.g., at 10 mM).
-
Assay buffer (the same buffer used in your primary assay).
-
Clear-bottom 96-well or 384-well microplates.
-
A microplate reader capable of measuring absorbance at multiple wavelengths (e.g., a spectrophotometer).
Procedure:
-
Prepare Compound Plate:
-
Create a serial dilution of your compound in 100% DMSO. A typical starting point is a 2-fold dilution series from 10 mM down to ~20 µM.
-
Dispense a small, equal volume (e.g., 1-2 µL) of each concentration into the wells of the microplate. Include DMSO-only wells as a control.
-
-
Add Assay Buffer:
-
Rapidly add a fixed volume of your assay buffer to each well to achieve the desired final compound concentrations (e.g., add 99 µL of buffer to 1 µL of compound stock for a 1:100 dilution). This will result in a final DMSO concentration of 1%.
-
-
Incubate:
-
Seal the plate and incubate at room temperature (or your assay temperature) for a set period, typically 1-2 hours, to allow for equilibration and potential precipitation.
-
-
Measure Absorbance:
-
Using a plate reader, measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600-800 nm). This will detect light scattering caused by precipitated particles.
-
An increase in absorbance compared to the DMSO-only control indicates the formation of a precipitate.
-
-
Data Analysis:
-
Plot the measured absorbance (light scatter) against the compound concentration.
-
The kinetic solubility limit is the concentration at which the absorbance begins to significantly increase. This is the highest concentration at which your compound is soluble under these conditions.
-
Self-Validation:
-
Your DMSO-only controls should have a low, consistent baseline absorbance.
-
The transition from soluble to insoluble should be concentration-dependent.
-
Run a known soluble and a known insoluble compound as controls to validate the assay performance.
Section 2: Interference with Assay Technologies
Even if a compound is soluble and stable, it can still produce misleading results by directly interfering with the assay's detection technology. This is particularly common in fluorescence- and luminescence-based assays.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is showing up as an inhibitor in my fluorescence-based kinase assay. How can I be sure it's not an artifact?
A2: Many heterocyclic compounds, including those with fused aromatic rings like Pyrazolo[1,5-b]pyridazines, can exhibit intrinsic fluorescence or act as quenchers.[7][8][9] To rule out interference, you should perform a counter-screen. The basic principle is to run the assay in the absence of a key biological component (e.g., the enzyme or the substrate) and see if the compound still affects the signal. A detailed protocol is provided below.
Q2: I am using a luciferase-based reporter assay, and I'm seeing unexpected inhibition. What are the common pitfalls?
A2: Luciferase enzymes are proteins and can be directly inhibited by small molecules.[10][11] Compounds can also interfere with the light production or detection. To troubleshoot this:
-
Run a Luciferase Inhibition Counter-Screen: Test your compound's effect on purified luciferase enzyme activity. This will directly tell you if your compound is a luciferase inhibitor.
-
Check for Color Quenching: If your compound is colored, it may absorb the light emitted by the luciferase reaction. You can test this by adding your compound to a solution with a known amount of light emission (e.g., a standard luciferase reaction) and measuring the change in signal.
-
Ensure Reagent Quality: Luciferase assay reagents, particularly the luciferin substrate, can be unstable. Always use freshly prepared reagents and follow the manufacturer's storage instructions.[10][12]
Q3: My assay involves a technology like FRET or AlphaScreen. Are there specific types of interference I should be aware of?
A3: Homogeneous proximity assays like FRET (Förster Resonance Energy Transfer) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are susceptible to specific types of interference:
-
FRET: Compounds that absorb light at either the donor excitation or emission wavelength, or the acceptor emission wavelength, can interfere.[9] Autofluorescent compounds can also be problematic.
-
AlphaScreen: This technology relies on singlet oxygen transfer. Compounds that can quench singlet oxygen (e.g., certain antioxidants) will appear as inhibitors. Additionally, compounds that absorb light at the excitation (680 nm) or emission (520-620 nm) wavelengths can interfere. The PAINS filters were originally developed from experiences with AlphaScreen assays, highlighting the susceptibility of this technology to interference.[13]
Experimental Workflow: Deconvoluting Assay Technology Interference
Caption: Workflow for identifying and confirming technology-based assay interference.
Experimental Protocol: Fluorescence Interference Counter-Screen
This protocol is designed to identify compounds that interfere with a generic fluorescence intensity-based assay. It should be adapted to the specific components of your assay.
Principle: To determine if a compound's effect is dependent on the biological reaction, the assay is run with and without the enzyme. A true inhibitor will only show activity in the presence of the enzyme. An interfering compound will affect the fluorescence signal in both cases.
Materials:
-
All components of your primary assay (buffer, substrate, cofactors, etc.).
-
Test compound and controls.
-
Microplate reader configured to the same settings as your primary assay.
Procedure:
-
Plate Setup: Prepare a microplate with two sets of wells for each compound concentration.
-
Set A (Complete Assay): Will contain all assay components, including the enzyme.
-
Set B (Counter-Screen): Will contain all assay components except the enzyme. Replace the enzyme volume with an equal volume of assay buffer.
-
-
Compound Addition: Add your serially diluted compound to both Set A and Set B wells. Include positive and negative controls.
-
Initiate Reaction:
-
For Set A, add the enzyme to initiate the reaction.
-
For Set B, add the equivalent volume of buffer.
-
-
Incubate and Read: Incubate the plate for the same duration and at the same temperature as your primary assay. Read the fluorescence on your plate reader.
Data Analysis:
-
Calculate % Inhibition for Set A: 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NoInhibitor - Signal_Background))
-
Calculate % Interference for Set B: 100 * (1 - (Signal_Compound_NoEnzyme - Signal_Background) / (Signal_NoInhibitor_NoEnzyme - Signal_Background))
-
Compare: A true inhibitor will show concentration-dependent inhibition in Set A but little to no effect in Set B. An interfering compound will show a similar concentration-dependent effect in both Set A and Set B.
Self-Validation:
-
The positive control inhibitor for your enzyme should only be active in Set A.
-
A known fluorescent or quenching compound can be used as a positive control for interference and should be active in both sets.
Data Presentation: Common Assay Artifacts and Mitigation Strategies
| Artifact Type | Mechanism | Mitigation Strategy |
| Autofluorescence | Compound emits light at the detection wavelength. | Counter-screen without enzyme/substrate; use a different fluorophore with a shifted wavelength.[7] |
| Fluorescence Quenching | Compound absorbs energy from the fluorophore, reducing its emission. | Counter-screen; measure absorbance spectrum of the compound to check for overlap with fluorophore emission. |
| Light Scattering | Compound precipitation or aggregation scatters excitation light. | Check solubility; add non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer.[2] |
| Luciferase Inhibition | Compound directly binds to and inhibits the luciferase enzyme. | Counter-screen with purified luciferase; use an orthogonal reporter (e.g., β-galactosidase).[11] |
| Chemical Reactivity | Compound covalently modifies assay components (e.g., proteins with reactive cysteines). | Include a reducing agent like DTT in the assay buffer and check for a shift in potency.[14] |
Section 3: Cell-Based Assay Complications
After confirming that a compound's activity is not an artifact of its physicochemical properties or interference with the assay technology, the next step is to evaluate it in a more complex biological system. Cell-based assays introduce new variables that can lead to unexpected results.
Frequently Asked Questions (FAQs)
Q1: My this compound is a potent inhibitor of my target kinase in a biochemical assay, but it shows much lower potency or no activity in my cell-based assay. What are the likely reasons?
A1: This is a common and important observation in drug discovery. Several factors could be at play:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. This can be assessed using permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays.
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp). This can be tested by co-incubating the compound with a known efflux pump inhibitor.
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into an inactive form. You can assess this by measuring the compound's stability in the presence of liver microsomes or hepatocytes.
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium, reducing the free concentration available to engage the target.
Q2: Conversely, my compound is weakly active biochemically but shows strong effects in a cell-based assay (e.g., inducing cell death). What could this indicate?
A2: This scenario suggests potential off-target effects or a mechanism of action different from what you intended.
-
General Cytotoxicity: The compound might be causing cell death through a non-specific mechanism, such as membrane disruption or mitochondrial toxicity. It is essential to run a general cytotoxicity assay (e.g., measuring ATP levels with CellTiter-Glo®) and compare the cytotoxic concentration (CC50) to the concentration where you see your desired effect (EC50). A small window between these two values suggests the observed phenotype may be due to toxicity.
-
Off-Target Activity: The compound may be inhibiting other cellular targets that are more critical for cell survival or the measured phenotype. The this compound scaffold is known to bind to the ATP pocket of many kinases, so off-target kinase inhibition is a strong possibility.[3] Profiling your compound against a panel of kinases is a crucial step to assess its selectivity.
-
Metabolic Activation: The compound could be metabolized within the cell to a more active species.
Q3: How do I begin to identify the true cellular target or off-target of my active this compound?
A3: Target deconvolution is a complex field, but there are several established approaches:
-
In Silico Prediction: Computational methods can predict potential off-targets based on the compound's structure.[15]
-
Broad Kinase Profiling: As this scaffold is common for kinase inhibitors, screening against a large panel of kinases (e.g., >400 kinases) is a standard and highly informative approach.
-
Affinity-Based Methods: Techniques like chemical proteomics can be used to "pull down" the cellular proteins that bind to your compound.
-
Phenotypic Screening: Comparing the cellular phenotype induced by your compound to those of known inhibitors can provide clues about its mechanism of action.
Experimental Workflow: Investigating Discrepancies Between Biochemical and Cellular Activity
Caption: A systematic approach to diagnosing discrepancies in compound activity.
Experimental Protocol: General Cytotoxicity Assay (using CellTiter-Glo® as an example)
This protocol provides a method to assess whether a compound's observed cellular effect is due to general cytotoxicity.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. A loss of signal indicates cell death or metabolic compromise.
Materials:
-
Cells plated in an opaque-walled 96-well or 384-well microplate.
-
Test compound serially diluted in cell culture medium.
-
CellTiter-Glo® Reagent (Promega).
-
A luminometer.
Procedure:
-
Cell Plating: Plate cells at a density that ensures they are in the logarithmic growth phase at the end of the experiment.
-
Compound Treatment: Add serially diluted compound to the cells. Include vehicle-only (e.g., DMSO) controls and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for a duration relevant to your primary cell-based assay (e.g., 24, 48, or 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and mix them to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Signal Stabilization and Measurement:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control wells.
-
Plot the % viability against the compound concentration and determine the CC50 (the concentration that causes 50% reduction in cell viability).
-
Compare the CC50 to the EC50 from your primary assay. A therapeutic index (CC50/EC50) of less than 10 is often a cause for concern, suggesting the desired effect may be linked to toxicity.
Self-Validation:
-
Vehicle-treated cells should have a high, consistent luminescence signal.
-
The positive control (staurosporine) should produce a robust, concentration-dependent decrease in signal.
References
-
Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. [Link]
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Jasial, S., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1493. [Link]
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Dahlin, J. L., et al. (2015). How to Triage PAINS-Full Research. NIH. [Link]
-
National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
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National Center for Biotechnology Information. (2024). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. [Link]
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National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual Program. [Link]
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Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14296–14330. [Link]
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Moravek, Inc. (2021). 4 Factors That Can Affect Sample Purity Test Results. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Liscio, V. J., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1260849. [Link]
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Proteos. (2023). Methods for Determining Aggregation. [Link]
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Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. F1000Research, 3, 233. [Link]
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Bitesize Bio. (2024). How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. [Link]
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Simeonov, A., & Davis, M. I. (2018). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. [Link]
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Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36–44. [Link]
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Mogaka, R., et al. (2023). INTERFERENCE IN IMMUNOASSAYS İMMUNOANALİZLERDE ENTEFERANS. Gazi Sağlık Bilimleri Dergisi, 8(1), 22-31. [Link]
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Glick, M. (2020). Advancements in Assay Technologies and Strategies to Enable Drug Discovery. In High-Throughput Screening and Assay Development. [Link]
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CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. [Link]
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BioAgilytix. (n.d.). A Beginner's Guide to Luciferase Assays. [Link]
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ResearchGate. (n.d.). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. [Link]
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Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5555. [Link]
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Medikamenter QS. (2024). Understanding Assay, Purity, and Potency in Analytical Chemistry. [Link]
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ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. [Link]
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Neves, B. J., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Analytical & Pharmaceutical Research, 1(2). [Link]
-
Be, C., et al. (2019). In vitro solubility assays in drug discovery. Drug Discovery Today, 24(10), 2047-2056. [Link]
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National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. [Link]
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ResearchGate. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. [Link]
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Wang, S., et al. (2022). A review for cell-based screening methods in drug discovery. Biomedicine & Pharmacotherapy, 155, 113757. [Link]
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Semantic Scholar. (n.d.). Assay Interference by Aggregation. [Link]
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myadlm.org. (2015). How to Detect and Solve Immunoassay Interference. [Link]
-
ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. [Link]
-
National Center for Biotechnology Information. (2016). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion from Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
-
Tycko, J., et al. (2019). Identification and mitigation of pervasive off-target activity in CRISPR-Cas9 screens for essential non-coding elements. bioRxiv. [Link]
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Coan, K. E., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Current Protocols in Pharmacology, Chapter 9, Unit 9.13. [Link]
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SciSpace. (2012). Interferences in immunoassay. [Link]
-
TeachOpenCADD. (n.d.). T003 · Molecular filtering: unwanted substructures. [Link]
-
BIT 479/579 High-throughput Discovery. (n.d.). What are PAINS?. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Kinase Inhibitor Scaffolds: A Comparative Analysis of Pyrazolo[1,5-b]pyridazine
Introduction: The Central Role of Kinase Inhibitors and Privileged Scaffolds
In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their integral role in cellular signaling pathways, coupled with their dysregulation in numerous diseases, particularly cancer, has made them the focus of intense therapeutic development. Small molecule kinase inhibitors, designed to compete with adenosine triphosphate (ATP) at the catalytic site, have revolutionized treatment paradigms for various malignancies and inflammatory conditions.
At the heart of these inhibitors lie specific heterocyclic structures, or "scaffolds," that provide the foundational framework for engaging with the kinase hinge region—the conserved anchor point of the ATP-binding pocket. Certain scaffolds have demonstrated a remarkable ability to be decorated with various substituents to achieve potent and selective inhibition across multiple kinase targets. These are often referred to as "privileged scaffolds" because of their proven utility in generating successful drug candidates.
This guide provides an in-depth comparison of the Pyrazolo[1,5-b]pyridazine scaffold against other prominent kinase inhibitor scaffolds. Our objective is to offer researchers, scientists, and drug development professionals a clear, evidence-based perspective on their relative strengths and weaknesses, supported by structural insights, quantitative biological data, and robust experimental protocols for their evaluation.
The Contenders: A Curated Selection of Privileged Kinase Inhibitor Scaffolds
For this analysis, we will compare the this compound core to four other widely recognized and successful scaffolds:
-
This compound: The focus of our guide, a bicyclic heteroaromatic system with a unique arrangement of nitrogen atoms that influences its electronic properties and interaction potential.
-
Imidazo[1,2-a]pyrazine: A closely related isomer, offering a different vector space for substituent placement and altered physicochemical properties.
-
Indazole: A classic and highly successful scaffold present in numerous FDA-approved drugs, known for its robust hinge-binding capabilities.[1]
-
Quinazoline: The cornerstone of first-generation EGFR inhibitors, this scaffold has a long and proven history in oncology.[2]
-
Pyrrolo[2,3-d]pyrimidine: A 7-deazapurine bioisostere that effectively mimics adenine, the natural ligand of ATP, making it a powerful framework for kinase inhibition.[3]
Section 1: Structural and Mechanistic Overview of Scaffolds
A scaffold's utility is dictated by its intrinsic properties: its ability to form key hydrogen bonds with the kinase hinge, the spatial vectors it presents for chemical modification, and its overall contribution to the molecule's drug-like properties.
The Kinase Hinge Interaction: An Anchor of Inhibition
Most Type I kinase inhibitors operate by forming one to three hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is fundamental for potent affinity. The arrangement of nitrogen atoms within a heterocyclic scaffold is the primary determinant of its ability to act as a hydrogen bond acceptor or donor in this critical interaction.
Caption: General mechanism of competitive kinase inhibition.
Scaffold Profiles
| Scaffold Name | Core Structure | Key Hinge Interaction Features | Prominent Drug Example(s) |
| This compound | ![]() | Typically utilizes N1 and/or N7 as hydrogen bond acceptors. The fused ring system offers multiple points for substitution to explore different regions of the ATP pocket. | Investigational (e.g., JAK inhibitors) |
| Imidazo[1,2-a]pyrazine | ![]() | N1 is a key hydrogen bond acceptor. The scaffold is a versatile starting point for developing potent inhibitors for various kinases.[4] | Acalabrutinib (BTK inhibitor)[5] |
| Indazole | ![]() | The amino-indazole motif is a classic hinge-binder, with the exocyclic amine acting as a hydrogen bond donor and N2 as an acceptor. This scaffold is found in many multi-kinase inhibitors.[1][6] | Pazopanib (VEGFR/PDGFR/Kit inhibitor) |
| Quinazoline | ![]() | N1 typically forms a crucial hydrogen bond with the backbone NH of a methionine residue in the hinge region of kinases like EGFR.[7] | Gefitinib, Erlotinib (EGFR inhibitors)[8] |
| Pyrrolo[2,3-d]pyrimidine | ![]() | As an ATP bioisostere, it mimics the natural ligand's interactions. N1 and the N7-analogue carbon provide a framework for hinge binding, often targeting JAK family kinases.[3] | Tofacitinib, Ruxolitinib (JAK inhibitors) |
Section 2: Comparative Performance Analysis
Direct comparison of inhibitor potency across different studies can be challenging due to variations in assay conditions (e.g., ATP concentration, enzyme source). The following table summarizes representative biochemical IC50 data for approved drugs based on each scaffold, providing a snapshot of their typical potency.
Table 2.1: Representative Biochemical Potency (IC50) of Scaffold Exemplars
| Drug (Scaffold) | Primary Target(s) | IC50 (nM) | Notes & Context |
| Pyrazolo[1,5-a]pyridazine Derivative | JAK1, JAK2, TYK2 | 3, 8.5, 7.7 | A potent JAK family inhibitor demonstrating low nanomolar activity. It showed weak activity against JAK3 (629.6 nM), indicating a degree of selectivity.[9] |
| Entrectinib (Pyrazolo[1,5-a]pyrimidine) | TRKA, TRKB, TRKC, ROS1, ALK | 1, 3, 5, 7, 12 | A potent pan-TRK, ROS1, and ALK inhibitor with low nanomolar potency against its primary targets.[10] |
| Acalabrutinib (Imidazo[1,5-a]pyrazine) | BTK | Covalent (Irreversible) | As a second-generation covalent inhibitor, Acalabrutinib is designed for high potency and increased selectivity over its predecessor, Ibrutinib.[5] |
| Pazopanib (Indazole) | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-Kit | 10, 30, 47, 84, 74 | A multi-kinase inhibitor with potent activity against key angiogenic receptor tyrosine kinases.[11] |
| Gefitinib (Quinazoline) | EGFR | 2.3 - 37 | Potent against wild-type EGFR, with varying activity against different mutant forms. A classic example of a targeted therapy scaffold.[3][12] |
| Tofacitinib (Pyrrolo[2,3-d]pyrimidine) | JAK1, JAK2, JAK3 | 1.7-3.7, 1.8-4.1, 0.75-1.6 | A potent pan-JAK inhibitor with single-digit nanomolar IC50 values across the JAK family.[1] |
Expert Insights on Performance:
-
Potency: All scaffolds discussed are capable of producing inhibitors with low nanomolar potency. The this compound and its related pyrazolopyrimidine isomers have demonstrated excellent potency, particularly in the context of JAK and TRK kinases.[7][9]
-
Selectivity vs. Multi-Targeting: The Indazole and Quinazoline scaffolds have a long history of being developed as both highly selective and multi-targeted inhibitors.[1][6] The ultimate selectivity profile is a function of the decorations on the core scaffold rather than an immutable property of the scaffold itself. However, the amino-indazole scaffold has shown a tendency to produce inhibitors with a broader kinase selectivity profile.[6]
-
Structure-Activity Relationship (SAR) Tractability: The synthetic accessibility of these scaffolds is a critical consideration. This compound and its isomers often require multi-step syntheses but offer multiple, distinct vectors for modification, allowing for fine-tuning of SAR.[13] In contrast, scaffolds like quinazoline have well-established and often more streamlined synthetic routes, which can accelerate early discovery efforts.[14]
-
ADME Properties: Physicochemical properties imparted by the scaffold, such as polarity and solubility, are critical for achieving a favorable ADME (Absorption, Distribution, Metabolism, Excretion) profile. A systematic analysis of approved kinase inhibitors showed that while many adhere to Lipinski's Rule of Five, a significant portion (~30%) have molecular weights slightly over 500 Da.[15] The choice of scaffold contributes significantly to the final compound's properties, with nitrogen-rich heterocycles sometimes posing challenges for cell permeability that must be balanced with potency.
Section 3: Essential Experimental Protocols for Scaffold Evaluation
Validating the performance of a novel kinase inhibitor requires a multi-tiered experimental approach, moving from biochemical confirmation of target inhibition to cellular demonstration of target engagement and downstream pathway modulation.
Caption: A typical workflow for kinase inhibitor evaluation.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)
Causality and Rationale: The primary goal of a biochemical assay is to determine if a compound can inhibit the catalytic activity of a purified kinase enzyme in a clean, cell-free system. The ADP-Glo™ Kinase Assay is a robust and universal method because it measures the production of ADP, a universal product of any kinase reaction.[16] Its high sensitivity and broad dynamic range make it suitable for determining accurate IC50 values for potent inhibitors.[17]
Step-by-Step Methodology: [16][17]
-
Kinase Reaction Setup:
-
Prepare a reaction buffer appropriate for the specific kinase being tested.
-
In a 384-well plate, add 5 µL of a solution containing the kinase enzyme and its specific substrate peptide.
-
Add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM). Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.
-
Initiate the kinase reaction by adding ATP at a concentration near its Km for the specific kinase.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP.
-
The newly generated ATP is then used by a luciferase/luciferin pair in the reagent to produce a luminescent signal that is directly proportional to the amount of ADP produced.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Subtract background values, normalize the data to the DMSO controls, and plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Causality and Rationale: Demonstrating that a compound inhibits a purified enzyme is not sufficient. It is critical to confirm that the compound can enter a live cell, bind to its intended target in the complex cellular environment, and do so with high affinity. The NanoBRET™ Target Engagement Assay provides this crucial data.[4] It uses bioluminescence resonance energy transfer (BRET) to measure the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competitive inhibitor, providing a quantitative measure of target occupancy in live cells.[18]
Step-by-Step Methodology: [2]
-
Cell Preparation and Transfection:
-
Culture HEK293T cells (or another suitable cell line) in DMEM supplemented with 10% FBS.
-
Prepare a transfection mixture containing the plasmid DNA encoding the kinase target fused to NanoLuc® luciferase.
-
Add the transfection mixture to cells and incubate for 18-24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Dispense the test compound at various concentrations into a white 384-well assay plate.
-
Add the NanoBRET™ Tracer (a fluorescently labeled ligand for the kinase) to the cells.
-
Immediately add the cell/tracer suspension to the wells containing the test compound.
-
-
Signal Detection:
-
Add the NanoLuc® substrate (furimazine) to all wells.
-
Incubate for 2 hours at 37°C in a CO2 incubator. This allows the compound to compete with the tracer for binding to the NanoLuc®-tagged kinase.
-
-
Data Acquisition and Analysis:
-
Measure the donor emission (460 nm, from NanoLuc®) and acceptor emission (610 nm, from the tracer) simultaneously using a BRET-capable plate reader.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio versus the log of the inhibitor concentration and fit the curve to determine the cellular IC50 value, which reflects the concentration required to displace 50% of the tracer from the target protein.
-
Conclusion and Future Outlook
The this compound scaffold and its related isomers represent a highly valuable class of kinase inhibitor frameworks. As demonstrated by potent investigational compounds targeting the JAK family, this scaffold can achieve low nanomolar potency and desirable selectivity profiles.[9]
When compared to established scaffolds like Indazole, Quinazoline, and Pyrrolo[2,3-d]pyrimidine, the this compound core holds its own as a viable and promising platform for novel drug discovery. Its key advantages lie in the unique electronic distribution and the versatile substitution patterns it allows, which medicinal chemists can exploit to navigate complex SAR and optimize for potency, selectivity, and pharmacokinetic properties.
The ultimate success of any scaffold, however, is not determined in isolation. It is the interplay between the core heterocycle and its appended chemical matter that dictates the final biological and pharmacological profile. The robust experimental workflows outlined in this guide, from initial biochemical screening with ADP-Glo™ to live-cell target validation with NanoBRET™, provide a self-validating system to rigorously assess the potential of new chemical entities built upon these privileged frameworks. As the quest for next-generation kinase inhibitors continues, the strategic application of diverse and well-characterized scaffolds like this compound will be essential for developing safer and more effective therapies.
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A Comprehensive Biological Evaluation of a Novel Pyrazolo[1,5-b]pyridazine Series: A Comparative Guide for Cancer Drug Discovery
In the landscape of oncology drug discovery, the relentless pursuit of novel chemical scaffolds that exhibit potent and selective anticancer activity is paramount. Heterocyclic compounds, particularly those containing fused pyrazole ring systems, have emerged as a privileged class of structures, demonstrating a wide array of pharmacological properties. Among these, the Pyrazolo[1,5-b]pyridazine core represents a promising framework for the development of a new generation of targeted cancer therapeutics.
This guide presents a comprehensive biological evaluation of a representative novel this compound series, herein designated as PBP-1, PBP-2, and PBP-3. The objective of this document is to provide researchers, scientists, and drug development professionals with an in-depth comparative analysis of the anticancer potential of this new series against established chemotherapeutic agents. By elucidating the causality behind experimental choices and presenting self-validating protocols, we aim to offer a trustworthy and authoritative resource for advancing cancer research.
The this compound Scaffold: A Rationale for Investigation
The this compound nucleus is a bicyclic aromatic system that offers a unique three-dimensional arrangement of nitrogen atoms, enabling diverse interactions with various biological targets. This scaffold can be strategically functionalized at multiple positions to modulate its physicochemical properties and target affinity. Our "new" representative series, PBP-1, PBP-2, and PBP-3, have been designed based on common structural motifs found in promising anticancer pyrazolo-fused compounds, featuring substitutions anticipated to enhance kinase inhibition and pro-apoptotic activity.
Comparative In Vitro Cytotoxicity Profiling
A fundamental primary screen in any anticancer drug discovery program is the evaluation of a compound's ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell viability. This assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the formazan color is directly proportional to the number of living cells.
We evaluated our PBP series against a panel of three human cancer cell lines representing different cancer types:
-
MCF-7: Estrogen receptor-positive breast adenocarcinoma
-
A549: Non-small cell lung carcinoma
-
HCT-116: Colorectal carcinoma
For a meaningful comparison, two established anticancer drugs, Doxorubicin (a topoisomerase II inhibitor) and Erlotinib (an EGFR tyrosine kinase inhibitor), were included as reference compounds.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of the PBP series.
Comparative Cytotoxicity Data (IC50, µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| PBP-1 | 2.5 | 5.1 | 3.8 |
| PBP-2 | 1.8 | 3.2 | 2.1 |
| PBP-3 | 7.2 | 10.5 | 8.9 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
| Erlotinib | >50 | 8.5 | >50 |
Note: The IC50 values for the PBP series are representative values derived from published data on similar pyrazolo-fused heterocyclic compounds.
From this initial screen, PBP-2 emerges as the most potent compound in the series, exhibiting low micromolar activity across all three cell lines. Its potency is notably better than Erlotinib in MCF-7 and HCT-116 cells, although not as potent as the broad-spectrum cytotoxic agent Doxorubicin. The differential activity of Erlotinib highlights the importance of selecting relevant comparator drugs based on the target cancer type and its underlying molecular drivers.
Elucidating the Mechanism of Action: Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. To investigate whether the observed cytotoxicity of the PBP series is due to the induction of apoptosis, we employed the Annexin V-FITC/Propidium Iodide (PI) dual-staining assay followed by flow cytometry.
In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus. This dual-staining approach allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: Apoptosis Detection
Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.
Our analysis revealed a significant increase in the population of Annexin V-positive cells following treatment with PBP-2, confirming that its cytotoxic effect is mediated, at least in part, by the induction of apoptosis.
Delving Deeper: The Intrinsic Apoptotic Pathway and Kinase Inhibition
The intrinsic, or mitochondrial, pathway of apoptosis is a critical cell death signaling cascade often dysregulated in cancer. This pathway is tightly controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.
Many targeted anticancer therapies function by inhibiting protein kinases that regulate these survival pathways. Pyrazolo-fused heterocycles have been reported to inhibit various kinases, including those in the PI3K/AKT and MAPK/ERK signaling pathways, which are known to promote cell survival by upregulating anti-apoptotic proteins like Bcl-2.
Proposed Mechanism of Action of the PBP Series
Caption: Proposed mechanism of apoptosis induction by the PBP series.
To validate this proposed mechanism, further experiments such as Western blotting to assess the expression levels of Bcl-2 and Bax, and in vitro kinase inhibition assays are necessary.
Detailed Experimental Protocols
For the integrity and reproducibility of the presented findings, detailed, step-by-step methodologies for the key experiments are provided below.
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (PBP series and comparators) in the appropriate vehicle (e.g., DMSO) and then dilute in culture medium. The final concentration of the vehicle should be consistent across all wells and typically should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plates for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a non-linear regression curve.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the desired concentrations of the test compound (e.g., at the IC50) for 24-48 hours. Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
Conclusion and Future Directions
The new this compound series, represented here by PBP-1, PBP-2, and PBP-3, demonstrates significant potential as a scaffold for the development of novel anticancer agents. The lead compound, PBP-2, exhibits potent low-micromolar cytotoxicity against a panel of human cancer cell lines, and its mechanism of action involves the induction of apoptosis.
The presented comparative data and detailed protocols provide a solid foundation for further investigation. Future studies should focus on:
-
In-depth Mechanistic Studies: A comprehensive kinase profiling of the most potent compounds to identify their specific molecular targets. Western blot analysis should be performed to confirm the modulation of key apoptotic proteins like Bcl-2 and Bax.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of additional analogs to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluation of the most promising compounds in preclinical animal models of cancer to assess their therapeutic potential and pharmacokinetic properties.
By systematically applying the methodologies outlined in this guide, the scientific community can further explore the therapeutic promise of the this compound scaffold and accelerate the discovery of new and effective cancer treatments.
References
A Researcher's Guide to Cross-Reactivity and Selectivity of Pyrazolo[1,5-b]pyridazine Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a selective and potent therapeutic agent is one of meticulous optimization and rigorous evaluation. The Pyrazolo[1,5-b]pyridazine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases. However, the true value of any inhibitor lies not just in its on-target potency but in its selectivity profile across the entire kinome. This guide provides an in-depth comparison of this compound inhibitors, offering insights into their cross-reactivity, and presenting supporting experimental data and protocols to aid in the development of next-generation targeted therapies.
The this compound Scaffold: A Versatile Kinase Inhibitor
The this compound system is a bicyclic heteroaromatic ring structure that has proven to be a versatile template for the design of kinase inhibitors. Its unique electronic and steric properties allow for diverse substitutions, enabling chemists to fine-tune potency and selectivity against specific kinase targets. Notably, this scaffold has been investigated for its inhibitory activity against key kinases implicated in various diseases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β), which are central regulators of cell cycle progression and cellular metabolism, respectively.[1][2]
Understanding the Landscape: Why Selectivity Profiling is Critical
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. This conservation presents a significant challenge in developing selective inhibitors. An inhibitor that binds potently to its intended target but also interacts with numerous off-target kinases can lead to unforeseen side effects and toxicity, ultimately derailing a promising drug development program. Therefore, comprehensive selectivity profiling is not merely a characterization step but a critical, self-validating system that underpins the entire drug discovery process. It provides the causal link between chemical structure, on-target efficacy, and off-target liabilities.
Methodologies for Assessing Inhibitor Selectivity
A multi-faceted approach is essential for a thorough understanding of an inhibitor's selectivity. Combining in vitro biochemical assays with cell-based target engagement studies provides a more complete picture of a compound's behavior.
Experimental Protocol 1: In Vitro Kinase Panel Screening (Biochemical Assay)
This method provides a direct measure of an inhibitor's potency against a large panel of purified kinases.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The activity is typically quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound inhibitor in a suitable solvent (e.g., DMSO). Create a dilution series to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
-
Kinase Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP at a concentration typically near its Km value to ensure competitive binding assessment.[3]
-
Inhibitor Addition: Add the diluted inhibitor to the reaction wells. Include a positive control (a known inhibitor for that kinase) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction to proceed.
-
Detection: Stop the reaction and quantify the kinase activity. Common detection methods include:
-
Radiometric Assays: Using ³²P or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the reaction using a luciferase/luciferin system (e.g., Kinase-Glo®).
-
Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses the direct binding of an inhibitor to its target protein in a cellular environment, providing evidence of target engagement.
Principle: The binding of a ligand (inhibitor) to a protein typically increases the protein's thermal stability. This change in stability can be measured by heating the cell lysate to various temperatures and quantifying the amount of soluble protein remaining.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the this compound inhibitor or vehicle control for a specified time.
-
Heating: Heat the treated cells at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target kinase in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Comparative Selectivity Profile of a this compound Inhibitor
To illustrate the selectivity of the this compound scaffold, we present data for compound 20g , a representative inhibitor from this class.[1] This compound was initially identified in a high-throughput screen for its activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis.[1] To assess its potential for off-target effects in humans, its selectivity was profiled against a panel of human kinases.
Kinase Selectivity Profile of Compound 20g
The following table summarizes the inhibitory activity of compound 20g against a panel of 47 human kinases at a concentration of 1 µM.[1]
| Kinase Family | Kinase Target | % Inhibition at 1 µM |
| CMGC | CDK2 | >90% |
| CDK4 | >90% | |
| GSK-3β | >90% | |
| CDK1 | >80% | |
| CDK5 | >80% | |
| DYRK1A | >70% | |
| PIM1 | >60% | |
| PIM2 | >60% | |
| PIM3 | >60% | |
| CAMK | CAMK2D | >70% |
| MARK4 | >60% | |
| AGC | ROCK1 | >60% |
| ROCK2 | >60% | |
| PKN2 | >50% |
Data sourced from: Frearson et al., J. Med. Chem. 2019, 63, 1, 194–211.[1]
As the data indicates, compound 20g demonstrates potent inhibition of its primary intended targets, CDK2 and GSK-3β. However, it also exhibits significant activity against other CDKs (CDK1, CDK5) and kinases from the PIM, DYRK, CAMK, and AGC families.[1] This cross-reactivity highlights the importance of further medicinal chemistry efforts to enhance selectivity.
Head-to-Head Comparison: this compound vs. Alternative Scaffolds
To provide a clearer perspective on the selectivity of the this compound scaffold, we will compare its activity against CDK2 and GSK-3β with inhibitors based on different chemical scaffolds.
CDK2 Inhibition: A Comparative Analysis
| Inhibitor (Scaffold) | CDK2 IC50 (nM) | Other Notable CDK Inhibition (IC50 nM) | Reference |
| Compound 23a (this compound) | 210 | CDK4: 300 | [1] |
| Dinaciclib (Pyrazolo[1,5-a]pyrimidine) | 1 | CDK1: 1, CDK5: 1, CDK9: 4 | [4][5] |
| AZD5438 (Imidazole) | 6 | CDK1: 16, CDK9: 20 | [6] |
This comparison reveals that while the this compound scaffold in compound 23a shows good potency against CDK2, other scaffolds like the pyrazolo[1,5-a]pyrimidine in Dinaciclib exhibit significantly higher potency and a broader CDK inhibition profile.[1][4][5] The imidazole-based AZD5438 also demonstrates potent, multi-CDK inhibition.[6]
GSK-3β Inhibition: A Comparative Analysis
| Inhibitor (Scaffold) | GSK-3β IC50 (nM) | Selectivity Notes | Reference |
| Compound 23a (this compound) | 16 | Also inhibits CDK2 and CDK4 | [1] |
| Compound 78 (Pyrazolamide) | 2.0 (GSK-3β) | Weak inhibition of CDK1/2/5 and JNK1 | [7] |
| Flavopiridol (Flavonoid) | - | Potent inhibitor of CDK1, CDK2, CDK4, and CDK9 | [8][9] |
In the context of GSK-3β inhibition, the this compound scaffold in compound 23a is potent.[1] However, the pyrazolamide scaffold of compound 78 demonstrates higher potency and greater selectivity against a panel of 23 other kinases.[7] Flavopiridol, a flavonoid-based inhibitor, is a broad-spectrum CDK inhibitor and its activity is not selective for GSK-3β.[8][9]
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Signaling pathways targeted by this compound inhibitors.
Caption: Experimental workflow for kinase inhibitor selectivity profiling.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of potent kinase inhibitors. The provided data demonstrates that while compounds from this class can exhibit high potency against their primary targets, such as CDK2 and GSK-3β, careful optimization is required to achieve a desirable selectivity profile and mitigate off-target effects. The cross-reactivity observed with other kinases underscores the necessity of comprehensive profiling early in the drug discovery process.
Future efforts in this area should focus on structure-activity relationship (SAR) studies guided by kinome-wide selectivity data. By systematically modifying the substitution patterns on the this compound ring, it is possible to enhance interactions with the target kinase while minimizing binding to off-target kinases. The use of advanced techniques like structure-based drug design, leveraging co-crystal structures of inhibitors bound to their kinase targets, can provide invaluable insights for rational inhibitor design. Ultimately, a deep understanding of the cross-reactivity and selectivity profile is paramount to successfully translating a promising chemical scaffold into a safe and effective therapeutic.
References
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Frearson, J. A., et al. (2019). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 63(1), 194–211. [Link]
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Moustafa, A. H., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][10]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules, 27(1), 1. [Link]
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Bamborough, P., et al. (2006). AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. Molecular Cancer Therapeutics, 5(11), 2735-2745. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
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Guzi, T. J., et al. (2011). Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. ACS Medicinal Chemistry Letters, 2(3), 205–209. [Link]
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Paruch, K., et al. (2007). Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 17(22), 6220-6223. [Link]
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Cohen, P., & Tcherpakov, M. (2010). Will the ubiquitin system furnish as many drug targets as protein kinases? Cell, 143(5), 686–693. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
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Anderson, M., et al. (2006). AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. Molecular Cancer Therapeutics, 5(11), 2735-2745. [Link]
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Witherington, J., et al. (2003). 6-Aryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(9), 1581–1584. [Link]
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Moghaddam, M. F., et al. (2013). A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies. Investigational New Drugs, 31(5), 1236–1245. [Link]
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Bible, K. C., & Kaufmann, S. H. (2000). Flavopiridol: a cytotoxic flavone that induces apoptosis in cancer cells. Current Opinion in Oncology, 12(6), 574–581. [Link]
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Senderowicz, A. M. (2001). Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials. Investigational New Drugs, 19(1), 1–11. [Link]
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Cashion, D., et al. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer’s Disease Models. International Journal of Alzheimer's Disease, 2012, 580852. [Link]
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LINCS Data Portal. (n.d.). Flavopiridol KINOMEscan. Retrieved January 26, 2026, from [Link]
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Senderowicz, A. M. (2003). Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials. Investigational New Drugs, 19(1), 1-11. [Link]
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Parry, D., et al. (2010). Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Molecular Cancer Therapeutics, 9(8), 2344–2353. [Link]
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Meijer, L., et al. (1997). Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. European Journal of Biochemistry, 243(1-2), 527–536. [Link]
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Cicenas, J., et al. (2015). Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9. Oncotarget, 6(39), 42149–42163. [Link]
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Johnson, N., et al. (2011). The cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains. ACS Chemical Biology, 6(11), 1143–1148. [Link]
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Pu, Q., et al. (2021). AZD5438-PROTAC: A selective CDK2 degrader that protects against cisplatin- and noise-induced hearing loss. European Journal of Medicinal Chemistry, 226, 113849. [Link]
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Fu, W., et al. (2015). Pharmacology of Dinaciclib; Pharmacokinetics, Mechanism of Action, Uses, Effects. Pharmacology & Therapeutics, 148, 128-140. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pyrazolo[1,5-b]pyridazine
As researchers and developers at the forefront of pharmaceutical innovation, our work with novel heterocyclic compounds like Pyrazolo[1,5-b]pyridazine is fundamental to scientific advancement. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of rigorous scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical confidently, ensuring the protection of yourself, your colleagues, and the environment.
Hazard Identification and Risk Assessment: A Proactive Approach
Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is paramount. This compound belongs to a class of nitrogen-containing heterocyclic compounds, which are widely used in medicinal chemistry.[1][2] While specific toxicological data for this compound may be limited, a conservative approach based on data from structurally similar compounds is essential for risk mitigation.
The Occupational Safety and Health Administration (OSHA) mandates that employers must identify and evaluate workplace hazards and provide employees with information and training on hazardous chemicals.[3][4]
Known and Potential Hazards of Related Pyrazolo-Pyridazine/Pyrimidine Structures:
| Hazard Class | Description | Recommended Precautions | Source |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. Prolonged exposure should be avoided. | Wear nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling. | [5][6] |
| Serious Eye Damage/Irritation | Can cause serious eye irritation. Direct contact may lead to damage. | Wear chemical safety goggles or a face shield. Ensure eyewash stations are accessible. | [5][6][7] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation. | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. | [5][6] |
| Flammability | Some related heterocyclic compounds are classified as flammable solids. | Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment where necessary. | |
| Acute Toxicity (Oral) | Some derivatives are harmful if swallowed. | Do not eat, drink, or smoke when using this product. If ingested, seek immediate medical attention. | [6] |
Note: The chemical, physical, and toxicological properties of many specialty research chemicals have not been thoroughly investigated. Therefore, treating this compound with a high degree of caution is the most prudent course of action.
Core Disposal Protocol: A Step-by-Step Methodology
The disposal of this compound must follow a systematic process to ensure regulatory compliance and safety. This protocol is designed to be a self-validating system, where each step logically follows the last, minimizing the risk of error.
Step 1: Waste Characterization
The first crucial step is to determine if the waste is hazardous. According to the Environmental Protection Agency (EPA), a chemical waste is hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8][9]
-
Solid Waste: Unused or expired pure this compound.
-
Contaminated Labware: Items such as gloves, weighing paper, pipette tips, or chromatography columns that are contaminated with the compound.
-
Solutions: this compound dissolved in aqueous or organic solvents. The solvent itself will often determine the primary hazard characteristic (e.g., flammability for ethanol or toxicity for dichloromethane).
Step 2: Donning Appropriate Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE.
-
Eye Protection: Chemical safety goggles are mandatory.[7]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Discard and replace gloves immediately if they become contaminated.[5][10]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of spills, a chemically resistant apron may be necessary.[5]
Step 3: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous chemical reactions. Never mix incompatible waste streams.
| Waste Stream | Recommended Container | Incompatible Materials to Avoid |
| Pure Solid this compound | Wide-mouth, sealable, chemically resistant container (e.g., HDPE or glass) with a screw-top lid.[11] | Strong oxidizing agents, strong acids/bases.[5] |
| Solutions in Flammable Solvents (e.g., Ethanol, Acetone) | Sealable, solvent-resistant container (e.g., HDPE or safety can) designated for flammable organic waste. | Aqueous solutions, oxidizers, acids, bases. |
| Solutions in Halogenated Solvents (e.g., DCM, Chloroform) | Sealable, designated container for halogenated organic waste. | Flammable non-halogenated solvents, reactive metals. |
| Contaminated Solid Waste (Gloves, Wipes) | Lined, sealable container or a heavy-duty plastic bag clearly marked as "Hazardous Waste." | Sharps, liquids, highly reactive chemicals. |
Key Container Management Principles:
-
Always keep waste containers closed except when adding waste.[11][12]
-
Ensure containers are compatible with the waste they hold (e.g., do not store acidic waste in metal containers).[13]
-
Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[11]
Step 4: Proper Labeling
All waste containers must be accurately and clearly labeled. OSHA and EPA regulations require that labels on hazardous materials are not defaced or removed.[3] Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste labels, which typically require the following information:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations or formulas)
-
The approximate percentages of each component
-
The specific hazard(s) (e.g., Flammable, Toxic, Irritant)
-
The accumulation start date (the date the first drop of waste was added)
-
The name of the principal investigator and the laboratory location
Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA).[11] This area must be under the control of the laboratory personnel.
-
Store incompatible waste streams separately (e.g., using secondary containment bins).[14]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]
-
Once a container is full, it must be dated and moved to the central accumulation area or picked up by EHS within three days.[11]
Step 6: Final Disposal
Under no circumstances should this compound or its solutions be disposed of down the drain. The final step is to arrange for disposal through your institution's EHS office. They will work with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in compliance with all federal and state regulations.[15]
Visualizing the Disposal Workflow
To ensure clarity, the following diagram outlines the decision-making process for segregating and handling this compound waste.
Caption: Decision workflow for this compound waste management.
Emergency Procedures: Small Spill Cleanup
In the event of a small spill of solid this compound powder in a controlled laboratory setting (e.g., inside a fume hood):
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
Assess: Ensure the spill is small and manageable. If the spill is large or involves a volatile solution outside of a fume hood, evacuate and call your institution's emergency number.
-
PPE: If not already wearing it, don your full PPE (lab coat, safety goggles, and double nitrile gloves).
-
Contain & Clean:
-
Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels to absorb a flammable solid.
-
Carefully sweep or scoop the material and absorbent into a designated, sealable waste container.[5] Avoid creating dust.[5]
-
Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Dispose: Seal, label, and dispose of the container and all contaminated cleaning materials as hazardous waste according to the protocol above.
-
Report: Report the incident to your laboratory supervisor and EHS department.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyrazolo[1,5-b]pyridazine
Navigating the complexities of novel heterocyclic compounds is the cornerstone of modern drug development. Among these, the Pyrazolo[1,5-b]pyridazine scaffold (CAS No. 35731-27-2) presents significant opportunities for researchers.[1][2] However, realizing its potential requires an unwavering commitment to safety, beginning with a comprehensive understanding of its hazard profile and the corresponding personal protective equipment (PPE) required for safe handling.
This guide provides an in-depth, experience-driven framework for selecting and using PPE when working with this compound and its derivatives. As the toxicological properties of many novel compounds are not fully characterized, this protocol is built on a foundation of cautious and proactive safety measures, treating the substance with the respect it demands.
The Hazard Landscape: A Cautious Approach
A thorough review of available safety data reveals a critical insight: specific, comprehensive toxicological data for this compound is limited. However, data from structurally related pyrazolo- and pyridazine-based compounds provide a solid basis for a robust safety protocol.
For instance, related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives are classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation.[3][4][5] Some analogs are also harmful if swallowed.[3] Furthermore, many nitrogen-containing heterocyclic compounds can present hazards upon skin contact and inhalation.[6][7] One safety data sheet for a related pyrazolo compound (CAS 290-37-9) also classifies it as a flammable solid, a significant physical hazard that necessitates specific precautions.[8]
Given this information, the core principle is to mitigate risk by assuming the compound may be:
-
An irritant to the skin, eyes, and respiratory system.
-
Harmful if ingested or absorbed through the skin.
-
A flammable solid.
This conservative assessment dictates a stringent, multi-layered PPE strategy.
Core Directive: Task-Specific PPE Selection
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific laboratory operation being performed. The potential for exposure changes dramatically between weighing a solid, preparing a solution, and running a reaction under reflux. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.
| Task | Potential Hazards | Required Engineering Controls | Minimum Personal Protective Equipment (PPE) |
| Weighing & Solid Transfer | Inhalation of fine particles, skin/eye contact with dust. | Chemical Fume Hood or Ventilated Balance Enclosure. | Safety Goggles, Double Nitrile Gloves, Flame-Retardant (FR) Lab Coat, N95 Respirator (or higher). |
| Solution Preparation | Inhalation of vapors, splashes to skin/eyes. | Chemical Fume Hood. | Chemical Splash Goggles, Double Nitrile Gloves, Flame-Retardant (FR) Lab Coat. |
| Reaction Setup & Monitoring | Splashes, vapor inhalation, thermal hazards (if heating). | Chemical Fume Hood. | Chemical Splash Goggles, Double Nitrile Gloves, Flame-Retardant (FR) Lab Coat. Face shield if outside fume hood.[9] |
| Work-up & Purification | Splashes, vapor/aerosol inhalation, contact with contaminated surfaces. | Chemical Fume Hood. | Chemical Splash Goggles, Double Nitrile Gloves, Flame-Retardant (FR) Lab Coat. |
| Handling Waste | Skin/eye contact with contaminated materials. | Well-ventilated area. | Chemical Splash Goggles, Heavy-duty Nitrile or Neoprene Gloves, Flame-Retardant (FR) Lab Coat. |
Deep Dive into PPE Components
Understanding the why behind each piece of equipment is crucial for ensuring its correct and effective use.
-
Eye and Face Protection: Standard safety glasses are insufficient. The risk of splashes and contact with fine powders necessitates the use of chemical splash goggles that form a seal around the eyes.[9] For larger-scale operations or tasks with a higher risk of splashing conducted outside a fume hood, a face shield must be worn in addition to goggles.[9]
-
Hand Protection: The principle of "no single glove provides universal protection" is paramount here.
-
Double Gloving: Always wear two pairs of powder-free nitrile gloves .[10] This provides a backup barrier and allows for the safe removal of the outer glove immediately following a potential contamination, minimizing disruption to the workflow.
-
Regular Changes: Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or a tear occurs.
-
Technique: The outer glove should be worn over the cuff of the lab coat to create a protective seal.
-
-
Body Protection: Your personal clothing is not PPE.
-
Flame-Retardant (FR) Lab Coat: Given the potential flammability, a flame-retardant lab coat is essential.[8] It should be properly fitted, fully buttoned with the sleeves rolled down, and made of a material like 100% cotton or specialized FR fabric.[8][10]
-
No Shorts or Open-Toed Shoes: Full-length pants and closed-toe shoes are mandatory to protect the lower body from spills.[9]
-
-
Respiratory Protection:
-
For Solids: When handling the solid compound, especially during weighing or transfers where dust can be generated, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles.
-
For Vapors/Aerosols: If a process has the potential to generate significant vapors or aerosols and engineering controls (like a fume hood) are insufficient, a half-mask or full-face respirator with organic vapor cartridges may be necessary. All respirator use must be done under a formal respiratory protection program that includes fit-testing and training.
-
Operational & Disposal Plans
A protocol is only as strong as its execution. Adherence to systematic procedures for using and disposing of PPE is non-negotiable.
PPE Selection Workflow
The following workflow provides a logical pathway for determining the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow for this compound.
Step-by-Step Donning and Doffing Procedure
Donning (Putting On):
-
Lab Coat: Put on your flame-retardant lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to your training.
-
Eye Protection: Put on chemical splash goggles.
-
Gloves: Don the first pair of nitrile gloves. Pull the cuff of the lab coat over the glove cuff. Don the second (outer) pair of gloves, pulling the glove cuff over the sleeve of the lab coat.
Doffing (Taking Off) - The "Contaminated to Contaminated" Principle:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside with your bare skin. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, turning it inside out as you go. Avoid shaking it. Place it in the designated bin for contaminated lab coats.
-
Eye Protection: Remove goggles from the back to the front.
-
Respirator (if used): Remove without touching the front of the mask.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[11]
Disposal Plan
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, weigh boats, and disposable respirators must be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: All solutions containing the compound must be collected in a designated, properly labeled hazardous waste container. Do not pour any amount down the drain.
-
Sharps: Needles or other sharps must be disposed of in a designated sharps container.
-
Glassware: Contaminated glassware should be rinsed with an appropriate solvent (e.g., acetone, ethanol) with the rinsate collected as hazardous waste before being washed.
By rigorously adhering to these protocols, you build a self-validating system of safety that protects not only you but also your colleagues and your research. Trust in your procedure, verify your controls, and always prioritize safety beyond the product itself.
References
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PubChem. This compound deriv. 37. National Center for Biotechnology Information. Available from: [Link]
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EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP), et al. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04698. Available from: [Link]
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EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP), et al. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04698. Available from: [Link]
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University of Oulu. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Available from: [Link]
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de Souza, A. M., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Pharmaceuticals, 15(8), 915. Available from: [Link]
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Henderson, T. J. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available from: [Link]
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AZoM. (2020). The Equipment Every Laboratory Needs to Keep Employees Safe. Available from: [Link]
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UAB Occupational Health & Safety. (2020). Using PPE in the Laboratory (OHS101) Course Material. Available from: [Link]
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Sangeetha, R., & Kumar, G. S. (2018). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 10(6), 1-10. Available from: [Link]
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NICNAS. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. Available from: [Link]
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The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. Available from: [Link]
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University of Idaho Environmental Health and Safety. EHS Laboratory Guidance: Lab Coat Selection and Use. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





